Methyl 4-bromo-2-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDMAAPIWOIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592996 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158580-57-5 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 4-bromo-2-nitrobenzoate
CAS Number: 158580-57-5
This technical guide provides an in-depth overview of Methyl 4-bromo-2-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Chemical and Physical Properties
This compound is a nitrobenzoate derivative with the molecular formula C₈H₆BrNO₄. The compound's key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 158580-57-5 | |
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | [1] |
| Melting Point | 74-76 °C | |
| Boiling Point | 327.6 ± 22.0 °C (Predicted) | |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Colorless to light yellow crystalline powder | |
| Solubility | Soluble in organic solvents such as ethers and alcohols; insoluble in water. | |
| InChI Key | XYMZAFDNPJLOTP-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor 4-bromo-2-nitrobenzoic acid, followed by its esterification.
Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid
This protocol is adapted from a procedure for a similar compound.
Materials:
-
2,5-dibromo-1-nitrobenzene
-
Tetrahydrofuran (THF)
-
Phenyllithium in THF (0.88 M solution)
-
N,N-Dimethylformamide (DMF)
-
Sulfuric acid (dilute aqueous solution)
-
Ethyl acetate
-
Acetone
-
Jone's reagent
-
Isopropanol
-
Sodium hydroxide (2 M aqueous solution)
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in 250 mL of THF in a three-necked flask equipped with a stirrer and a thermometer.
-
Cool the solution to -105 °C using a suitable cooling bath.
-
Slowly add 19.8 mL (17.4 mmol) of 0.88 M phenyllithium in THF dropwise to the cooled solution.
-
Stir the mixture for 30 minutes at -105 °C.
-
Slowly add 5.4 mL (69.6 mmol) of DMF dropwise and allow the temperature to rise to -20 °C.
-
Add 100 mL of dilute aqueous sulfuric acid to the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Extract the product with ethyl acetate (2 x 80 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield a brown solid.
-
Dissolve the crude solid (5.66 g) in 50 mL of acetone and cool in an ice bath.
-
Slowly add 20 mL of Jone's reagent to the solution under ice-cooling.
-
Allow the temperature to rise to room temperature.
-
Add isopropanol to the reaction mixture and concentrate.
-
Add 100 mL of 2 M aqueous sodium hydroxide solution and filter the mixture.
-
Acidify the filtrate with concentrated hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry to yield 4-bromo-2-nitrobenzoic acid (yield: 1.95 g, 52%).[2]
Step 2: Esterification of 4-bromo-2-nitrobenzoic acid
This is a general esterification procedure.
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottomed flask, dissolve 4-bromo-2-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a colorless to light yellow crystalline solid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring the ¹H NMR spectrum of an aromatic compound like this compound is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for a reference signal at 0 ppm.
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the sample to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard one-pulse experiment. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
2. High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method for the analysis of nitrobenzoate derivatives:
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230-254 nm (to be optimized based on the UV-Vis spectrum of the compound).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a suitable organic solvent like acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
General Analytical Workflow
References
physical properties of Methyl 4-bromo-2-nitrobenzoate
An In-depth Technical Guide on the Physical Properties of Methyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known , a significant intermediate in various organic syntheses, including the preparation of pharmaceuticals, pesticides, and dyes.[1] This document outlines its key physical characteristics, experimental protocols for their determination, and a representative synthetic pathway.
Core Physical and Chemical Properties
This compound is an organic compound with the chemical formula C₈H₆BrNO₄.[1] It presents as a colorless to light yellow crystal or crystalline powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative .
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molar Mass | 260.04 g/mol | [1] |
| Melting Point | 72-74 °C | [1] |
| Boiling Point | 327.6 ± 22.0 °C (Predicted) | [1] |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethers and alcohols. | [1] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties and a common synthetic route are outlined below.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which the substance is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point is determined at a specific atmospheric pressure, as it varies with pressure.
-
Apparatus Setup: A small amount of the liquid sample is placed in a test tube with a boiling chip. An inverted capillary tube, sealed at the top, is placed inside the test tube. The test tube is then heated in a heating bath.
-
Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility of this compound in various solvents is determined by direct observation.
-
Procedure: A small, measured amount of the compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, ether).
-
Observation: The mixture is agitated, and the solubility is observed. The process can be repeated with increasing amounts of the solute to determine the approximate solubility limit. The compound is noted as soluble, partially soluble, or insoluble.
Synthesis of this compound
A general method for the preparation of this compound involves a two-step process.[1]
-
Esterification: 2-nitro-4-bromobenzaldehyde is reacted with methanol to produce 2-nitro-4-bromobenzoic acid methanol ester.
-
Reaction with Formic Acid: The resulting ester is then reacted with formic acid under alkaline conditions to yield this compound.[1]
Visualized Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Safety Information
This compound is an organic compound with potential toxicity.[1] It is crucial to handle it with appropriate safety measures in a laboratory setting. Always wear personal protective equipment, including goggles, gloves, and a lab coat, during handling.[1] Avoid inhaling its vapors or allowing it to come into contact with skin.[1] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[1] Ingestion should be avoided, and medical help should be sought immediately if it occurs.[1]
References
An In-Depth Technical Guide to Methyl 4-bromo-2-nitrobenzoate: A Key Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-2-nitrobenzoate is a vital chemical intermediate that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring bromo and nitro functional groups on a benzoate scaffold, offers multiple reactive sites for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the key properties, synthesis, and analytical characterization of this compound, tailored for professionals in drug discovery and development.
Core Properties of this compound
This compound is a substituted aromatic compound with the chemical formula C₈H₆BrNO₄. Its molecular structure is characterized by a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, and a bromine atom at position 4. This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable precursor in multi-step organic syntheses.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [2] |
| Monoisotopic Mass | 258.94803 Da | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 82-84 °C | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. |
Role in Drug Discovery and Development
The strategic importance of this compound in drug discovery lies in its utility as a versatile scaffold. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce molecular diversity. The nitro group can be reduced to an amine, which can then be further functionalized to build complex heterocyclic structures or to act as a key pharmacophoric feature.
A notable example of the significance of the 4-bromo-2-nitrobenzoic acid scaffold, the precursor to this compound, is its use in the synthesis of Lonafarnib.[3] Lonafarnib is a farnesyltransferase inhibitor that has been investigated for the treatment of progeria and certain cancers. This underscores the potential of this chemical class in the development of targeted therapies.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of 4-bromo-2-nitrobenzoic acid.
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate
Procedure:
-
To a solution of 4-bromo-2-nitrobenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane or ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and a characteristic splitting pattern for the three aromatic protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are indicative of the substitution pattern.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:
-
C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹
-
NO₂ asymmetric stretch: Strong absorption around 1520-1560 cm⁻¹
-
NO₂ symmetric stretch: Strong absorption around 1340-1380 cm⁻¹
-
C-O stretch (ester): Absorption in the 1100-1300 cm⁻¹ region
-
C-Br stretch: Absorption in the 500-700 cm⁻¹ region
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragments would include the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂). A detailed fragmentation analysis can confirm the molecular structure.[4]
Synthetic Utility and Logical Workflow
The true value of this compound for drug development professionals is its potential to be elaborated into more complex, biologically active molecules. The following diagram illustrates a hypothetical synthetic workflow where this building block is transformed into a potential drug candidate.
Caption: Synthetic workflow from this compound.
This workflow demonstrates how the bromo and nitro functionalities can be sequentially modified to build a complex molecular architecture, a common strategy in medicinal chemistry.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined reactivity and versatile functional groups make it an essential tool for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective utilization in the pursuit of new medicines.
References
A Comprehensive Technical Guide to the Solubility of Methyl 4-bromo-2-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Methyl 4-bromo-2-nitrobenzoate, an important intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes detailed experimental protocols and expected qualitative solubility based on the physicochemical properties of the compound and its structural analogs.
Introduction
This compound (C₈H₆BrNO₄, CAS No: 158580-57-5) is a crystalline solid that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification processes such as recrystallization, and formulation development. This guide outlines the theoretical considerations for its solubility and provides practical methods for its empirical determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | PubChem |
| Appearance | Colorless to light yellow crystal or crystalline powder | [1] |
| Melting Point | 72-74 °C | [1] |
| Boiling Point | ~315-320 °C | [1] |
Expected Qualitative Solubility
Based on available information, this compound is generally soluble in organic solvents such as ethers and alcohols and is insoluble in water.[1] The presence of a polar nitro group and an ester functional group, combined with a nonpolar brominated benzene ring, suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" can be applied to predict its solubility.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group can engage in hydrogen bonding with the nitro and ester groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble | These solvents have an intermediate polarity and can often dissolve a wide range of organic compounds. |
Experimental Determination of Solubility
The following protocols provide standardized methods for quantitatively determining the solubility of this compound in various organic solvents.
General Experimental Workflow
The determination of solubility typically follows a systematic process of sample preparation, equilibration, and analysis.
Caption: A generalized workflow for the experimental determination of solubility.
Protocol 1: Gravimetric Method
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker or water bath
-
Micropipette
-
Pre-weighed evaporation dishes
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a micropipette.
-
Transfer the supernatant to a pre-weighed evaporation dish.
-
Evaporate the solvent in a well-ventilated fume hood or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, re-weigh the evaporation dish.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
Protocol 2: UV-Visible Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.
Materials:
-
This compound
-
Selected organic solvent (must be UV-transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Solubility Determination:
-
Prepare a saturated solution as described in steps 1-5 of the Gravimetric Method (Protocol 4.2).
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Synthesis and Purification Workflow
Understanding the synthesis and purification process of this compound can provide insights into suitable solvents for its handling and recrystallization.
Caption: A typical workflow for the synthesis and purification of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current literature, this guide provides a comprehensive framework for its determination. The provided experimental protocols offer reliable methods for generating this crucial data in a laboratory setting. The qualitative solubility predictions, based on the compound's structure, serve as a valuable starting point for solvent selection in synthesis, purification, and formulation. For researchers and professionals in drug development, the systematic approach outlined here will facilitate the effective and efficient use of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 4-bromo-2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details two robust synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in research and development.
Introduction
This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The strategic placement of the bromo, nitro, and methyl ester functionalities on the benzene ring allows for a diverse range of chemical transformations. This guide will focus on two effective and commonly employed synthetic strategies: the oxidation of 4-bromo-2-nitrotoluene followed by esterification, and a route involving a Sandmeyer reaction of 4-amino-2-nitrobenzoic acid.
Pathway 1: Oxidation of 4-bromo-2-nitrotoluene and Subsequent Esterification
This pathway presents a straightforward two-step synthesis commencing with the oxidation of the commercially available 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid, which is then esterified to yield the final product.
Experimental Protocol
Step 1: Oxidation of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid
This protocol is adapted from established procedures for the oxidation of similar nitrotoluene derivatives.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-bromo-2-nitrotoluene (1 equivalent) with an aqueous solution of a strong oxidizing agent, such as sodium dichromate (Na₂Cr₂O₇) or potassium permanganate (KMnO₄).
-
Acidification: While stirring, slowly add concentrated sulfuric acid (H₂SO₄). The addition is exothermic and should be controlled to maintain a manageable reaction rate.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the complete oxidation of the methyl group.
-
Work-up: Cool the reaction mixture and pour it into ice water. The crude 4-bromo-2-nitrobenzoic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. To remove inorganic salts, the crude product can be dissolved in a dilute aqueous base (e.g., NaOH), filtered, and then re-precipitated by the addition of a strong acid (e.g., HCl). The purified 4-bromo-2-nitrobenzoic acid is then collected by filtration and dried.
Step 2: Esterification of 4-bromo-2-nitrobenzoic acid to this compound
This is a standard Fischer esterification procedure.[3]
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-nitrobenzoic acid (1 equivalent) in an excess of methanol (CH₃OH), which acts as both the solvent and the reactant.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 4-bromo-2-nitrotoluene | Sodium Dichromate, Sulfuric Acid | Water | ~1-2 hours | Reflux | 82-86[2] |
| 2 | 4-bromo-2-nitrobenzoic acid | Methanol, Sulfuric Acid | Methanol | 19-24 hours | Reflux | ~93[3] |
Logical Workflow Diagram
Pathway 2: Synthesis via Sandmeyer Reaction
This alternative pathway begins with 4-amino-2-nitrobenzoic acid and utilizes the Sandmeyer reaction to introduce the bromine atom, followed by esterification.
Experimental Protocol
Step 1: Diazotization of 4-amino-2-nitrobenzoic acid
-
Dissolution: Dissolve 4-amino-2-nitrobenzoic acid (1 equivalent) in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
Step 2: Sandmeyer Reaction to form 4-bromo-2-nitrobenzoic acid
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt.
-
Isolation: Cool the mixture, and the crude 4-bromo-2-nitrobenzoic acid will precipitate. Collect the solid by filtration and wash with water.
Step 3: Esterification of 4-bromo-2-nitrobenzoic acid
This step is identical to Step 2 in Pathway 1.
Quantitative Data
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 & 2 | 4-amino-2-nitrobenzoic acid | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid | Water | 2-4 hours | 0-5 °C then heat | Not specified, but generally moderate to good |
| 3 | 4-bromo-2-nitrobenzoic acid | Methanol, Sulfuric Acid | Methanol | 19-24 hours | Reflux | ~93[3] |
Signaling Pathway Diagram
Conclusion
Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as considerations of reaction scale and safety. Pathway 1 is a more direct approach if 4-bromo-2-nitrotoluene is readily accessible. Pathway 2 provides an alternative when starting from the corresponding amino-substituted benzoic acid. The provided protocols and data serve as a foundational guide for the synthesis and further development of processes involving this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-bromo-2-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis. This document details various starting materials, providing in-depth experimental protocols and quantitative data to facilitate laboratory application.
Core Synthetic Strategies
The synthesis of this compound can be approached from several strategic starting points. The most common and practical routes include:
-
Esterification of 4-bromo-2-nitrobenzoic acid: The most direct method, involving the conversion of the carboxylic acid to its methyl ester.
-
Nitration of Methyl 4-bromobenzoate: An electrophilic aromatic substitution to introduce the nitro group onto the pre-existing methyl ester of 4-bromobenzoic acid.
-
Oxidation and Esterification of 1-bromo-4-methyl-2-nitrobenzene: A two-step process beginning with the oxidation of a methyl group to a carboxylic acid, followed by esterification.
-
Sandmeyer Reaction of an Amino Precursor: A versatile method for introducing the bromo substituent via a diazonium salt intermediate.
Each of these pathways offers distinct advantages and challenges, which will be elaborated upon in the following sections.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data associated with the viable synthetic pathways to this compound, based on analogous and directly reported reactions.
| Starting Material(s) | Synthetic Route | Key Reagents | Typical Reaction Time | Typical Yield (%) | Purity Notes |
| 4-bromo-2-nitrobenzoic acid | Fischer Esterification | Methanol, Sulfuric acid | 1-24 hours | 90-95% | High purity achievable with simple recrystallization.[1][2] |
| Methyl 4-bromobenzoate | Electrophilic Nitration | Nitric acid, Sulfuric acid | 1-2 hours | 60-85% | Potential for isomeric impurities, requiring careful purification.[3][4][5] |
| 1-bromo-4-methyl-2-nitrobenzene | Oxidation & Esterification | Potassium permanganate; Methanol, Sulfuric acid | 2-6 hours (Oxidation), 1-24 hours (Esterification) | 50-70% (overall) | Yield can be variable depending on oxidation efficiency. |
| Methyl 4-amino-2-nitrobenzoate | Diazotization & Sandmeyer Reaction | Sodium nitrite, HBr, Copper(I) bromide | 2-4 hours | 60-80% | Diazonium intermediates can be unstable; requires careful temperature control.[6][7] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations.
Protocol 1: Fischer Esterification of 4-bromo-2-nitrobenzoic acid
This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[2][8][9]
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from methanol.
Protocol 2: Nitration of Methyl 4-bromobenzoate
This protocol is based on established methods for the nitration of methyl benzoate.[3][4][10][11][12][13]
Materials:
-
Methyl 4-bromobenzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Methanol
Procedure:
-
In a flask, cool concentrated sulfuric acid (4-5 mL per gram of ester) in an ice-water bath to 0-5 °C.
-
Slowly add Methyl 4-bromobenzoate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of cold concentrated sulfuric acid. Keep this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of Methyl 4-bromobenzoate over 15-30 minutes, maintaining the reaction temperature below 15 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 3: Oxidation of 1-bromo-4-methyl-2-nitrobenzene followed by Esterification
This two-step protocol involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification as described in Protocol 1.[14][15][16][17]
Part A: Oxidation
Materials:
-
1-bromo-4-methyl-2-nitrobenzene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, suspend 1-bromo-4-methyl-2-nitrobenzene (1.0 eq) in a solution of sodium carbonate in water.
-
Heat the mixture to reflux and add a solution of potassium permanganate (2.0-3.0 eq) in water portion-wise over 1-2 hours.
-
Maintain reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
To the combined filtrate, add sodium bisulfite until the solution is colorless.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the 4-bromo-2-nitrobenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Part B: Esterification
-
Proceed with the esterification of the obtained 4-bromo-2-nitrobenzoic acid as detailed in Protocol 1 .
Protocol 4: Sandmeyer Reaction of Methyl 4-amino-2-nitrobenzoate
This protocol outlines the diazotization of an amino group followed by a copper(I) bromide mediated bromination.[6][7][18][19]
Materials:
-
Methyl 4-amino-2-nitrobenzoate
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
Procedure:
-
Dissolve Methyl 4-amino-2-nitrobenzoate (1.0 eq) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described synthetic pathways.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for Fischer Esterification.
Caption: Logical relationship for the nitration of Methyl 4-bromobenzoate.
References
- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. ochem.weebly.com [ochem.weebly.com]
- 14. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 4-bromo-2-nitrobenzoate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromo-2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with mass spectrometry (MS) information. Furthermore, it outlines standardized experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following sections present the key spectroscopic data for this compound. The NMR and IR data are predicted based on established substituent effects and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1-8.3 | d | ~2.0 | H-3 |
| ~7.8-8.0 | dd | ~8.5, 2.0 | H-5 |
| ~7.6-7.8 | d | ~8.5 | H-6 |
| ~3.9 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O |
| ~148-150 | C-NO₂ |
| ~135-137 | C-H |
| ~132-134 | C-H |
| ~130-132 | C-Br |
| ~125-127 | C-COOCH₃ |
| ~123-125 | C-H |
| ~53-55 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1730-1715 | Strong | Ester C=O stretch |
| ~1600, 1485 | Medium-Strong | Aromatic C=C stretch |
| ~1550-1530 | Strong | Asymmetric NO₂ stretch |
| ~1350-1330 | Strong | Symmetric NO₂ stretch |
| ~1280-1250 | Strong | Ester C-O stretch |
| ~1100-1000 | Medium | C-Br stretch |
| ~850-800 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
The molecular formula for this compound is C₈H₆BrNO₄. The monoisotopic mass is 258.94803 Da.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Adduct |
| 259.95531 | [M+H]⁺ |
| 281.93725 | [M+Na]⁺ |
| 257.94075 | [M-H]⁻ |
| 276.98185 | [M+NH₄]⁺ |
| 297.91119 | [M+K]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure a homogeneous solution, gently vortex or sonicate the mixture.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Ensure the solution height in the NMR tube is between 4 and 5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS).
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.
-
Transfer a portion of the powdered mixture into a pellet press.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition :
-
Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
If any solid particles are present, filter the solution before introduction into the mass spectrometer.
-
-
Data Acquisition (using Electrospray Ionization - ESI) :
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.
-
The sample is ionized by applying a high voltage to a capillary, creating a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to Methyl 3-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-nitrobenzoate, a halogenated and nitrated aromatic ester, is a key intermediate in the synthesis of complex organic molecules. Its IUPAC name is methyl 3-bromo-5-nitrobenzoate.[1][2] This whitepaper provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor in the development of pharmacologically active compounds, particularly P2Y receptor antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-bromo-5-nitrobenzoate is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | methyl 3-bromo-5-nitrobenzoate | [1][2] |
| Molecular Formula | C8H6BrNO4 | [1][2] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| CAS Number | 6307-87-5 | [2] |
| Melting Point | 71-74 °C | |
| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | |
| Appearance | White solid | |
| ¹H NMR (300MHz, Chloroform-d) | δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H) |
Synthesis of Methyl 3-bromo-5-nitrobenzoate
The synthesis of Methyl 3-bromo-5-nitrobenzoate is typically achieved through a two-step process starting from 3-nitrobenzoic acid. The experimental protocol is detailed below.
Experimental Protocol
Step 1: Preparation of 3-bromo-5-nitrobenzoic acid
-
Dissolve 3-nitrobenzoic acid (5.0g, 29.92mmol) in 50mL of concentrated sulfuric acid at 0°C.
-
Slowly add N-bromosuccinimide (6.35g, 35.90mmol) to the reaction mixture.
-
After the addition is complete, heat the mixture in a 65°C oil bath and stir for 2 hours.
-
Upon completion, pour the reaction solution into ice water and stir for 1 hour.
-
Filter the resulting precipitate, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid.
-
Yield: Approximately 6.9g (95%) of a white solid.
-
¹H NMR (300MHz, Chloroform-d): δ 8.94 (s, 1H), 8.64 (s, 1H), 8.60 (s, 1H).
Step 2: Preparation of Methyl 3-bromo-5-nitrobenzoate
-
Dissolve 3-bromo-5-nitrobenzoic acid (5g, 23.14mmol) in 25mL of methanol and cool to 0°C.
-
Add 15mL of thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, slowly add 100mL of saturated NaHCO₃ solution and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic phases with saturated saline solution and dry with anhydrous sodium sulfate.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to yield Methyl 3-bromo-5-nitrobenzoate.
-
Yield: Approximately 4.6g (86.46%) of a white solid.
Synthesis Workflow
References
Methyl 4-bromo-2-nitrobenzoate: A Comprehensive Health and Safety Guide for Laboratory Professionals
Introduction
Methyl 4-bromo-2-nitrobenzoate is a chemical intermediate widely utilized in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] This guide provides an in-depth overview of its health and safety aspects, tailored for researchers, scientists, and drug development professionals. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.[2]
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Respiratory Tract Irritation | |
| Acute Toxicity (Oral) | 4 |
| Hazardous to the Aquatic Environment, Long-Term | 3 |
Note: GHS classification information is aggregated from multiple sources and may vary slightly between suppliers.[2][3][4]
GHS Label Elements:
-
Pictograms:
-
-
Signal Word: Warning [5]
-
Hazard Statements:
-
Precautionary Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Colorless to light yellow crystal or crystalline powder |
| Melting Point | 72-74 °C |
| Boiling Point | Approximately 315-320 °C |
| Solubility | Insoluble in water; Soluble in ethers and alcohols |
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following PPE is mandatory when handling this compound:
| Body Part | Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before each use.[8] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8] |
| Body | Laboratory coat | A full-length, buttoned laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[8] |
| Respiratory | NIOSH-approved respirator | Not generally required for small quantities in a well-ventilated area. Use a respirator if dust is generated or if ventilation is inadequate.[8] |
Safe Handling Workflow
A systematic workflow is critical for minimizing exposure and preventing contamination.
References
- 1. chembk.com [chembk.com]
- 2. Methyl 2-Bromo-4-nitrobenzoate | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Electrophilic Aromatic Substitution in Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on nitrobenzoate substrates. It covers the core principles governing reactivity and regioselectivity, quantitative data on reaction outcomes, detailed experimental protocols, and the significant limitations of these reactions, particularly concerning Friedel-Crafts chemistry.
Core Principles: The Challenge of a Doubly Deactivated Ring
Executing an electrophilic aromatic substitution on a nitrobenzoate ring presents a significant synthetic challenge. The substrate contains two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the ester group (-COOR). Their combined electronic effects dictate the ring's reactivity and the orientation of incoming electrophiles.
-
Nitro Group (-NO₂): This is one of the strongest deactivating groups. It withdraws electron density from the aromatic ring through both the inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M).[1][2][3] This withdrawal significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene.[1] The resonance structures show that the ortho and para positions bear a partial positive charge, which repels incoming electrophiles.[3][4] Consequently, the nitro group is a strong meta-director.[3]
-
Ester Group (-COOR): The ester group is also a deactivating, meta-directing substituent.[5][6][7] Like the nitro group, it withdraws electron density via induction (-I) and resonance (-M), with the carbonyl carbon pulling electron density out of the ring.
When both groups are present on the same ring, their deactivating effects are cumulative, rendering the nitrobenzoate ring extremely electron-poor and highly unreactive.[8] Electrophilic substitution is therefore sluggish and requires forcing conditions, such as high temperatures and strongly acidic catalysts. The directing effects of the two groups are synergistic when they are positioned meta to each other, both directing an incoming electrophile to the positions meta to themselves.
Reaction Mechanism and Regioselectivity
The mechanism for EAS on a deactivated ring like a nitrobenzoate follows the canonical two-step pathway:
-
Generation and Attack: A strong electrophile (E⁺), typically generated in situ, is attacked by the π-electron system of the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10][11]
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the ring's aromaticity.[10][11]
The pronounced meta-regioselectivity is a direct consequence of the stability of the intermediate sigma complex. When the electrophile attacks at the ortho or para position relative to an EWG, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the deactivating group. This is a highly unfavorable and destabilizing arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the electron-withdrawing substituent. The meta pathway, while still energetically costly due to the ring's deactivation, proceeds through the "least unstable" intermediate and is therefore overwhelmingly favored.[10]
Quantitative Data on Regioselectivity and Yields
The most common EAS reaction involving a benzoate is its nitration to produce a nitrobenzoate. Further substitution on the resulting dinitro- or ester-nitro-aromatic is exceptionally difficult. The following tables provide quantitative data for the nitration of relevant substituted benzenes, illustrating the powerful directing effects and typical yields.
Table 1: Regioselectivity of Nitration for Substituted Benzenes
| Substituent (Y) | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |
|---|---|---|---|---|
| -CO₂CH₃ | 28 | 66 | 6 | [12] |
| -NO₂ | 7 | 91 | 2 | [12] |
| -Cl | 35 | 1 | 64 | [12] |
| -CH₃ | 63 | 3 | 34 |[12] |
Table 2: Isomer Distribution in Halogenation and Nitration of Nitrobenzene
| Reaction | Conditions | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |
|---|---|---|---|---|---|
| Chlorination | FeCl₃, 35-45°C | 10 | 86 | 4 | [13] |
| Nitration | 96% H₂SO₄ | 7.1 | 91.5 | 1.4 |[13] |
Table 3: Reported Yields for the Nitration of Methyl Benzoate
| Product | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl 3-nitrobenzoate | HNO₃ / H₂SO₄, 0-20°C | 60 - 85 | [5] |
| Methyl 3-nitrobenzoate | HNO₃ / H₂SO₄, Recrystallized | 77 |[14] |
Key Reactions and Critical Limitations
Feasible Reactions (Under Forcing Conditions)
-
Nitration: The introduction of a nitro group is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][9][11]
-
Halogenation: Bromination or chlorination requires a potent Lewis acid catalyst, such as FeBr₃ or FeCl₃, to polarize the halogen molecule and generate a sufficiently strong electrophile.
-
Sulfonation: This reaction requires fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to generate the electrophile, which is SO₃ (or protonated HSO₃⁺).[11]
Infeasible Reactions: The Failure of Friedel-Crafts
A critical limitation when working with nitrobenzoates is their complete lack of reactivity in Friedel-Crafts alkylation and acylation reactions .[15][16] There are two primary reasons for this failure:
-
Extreme Ring Deactivation: The aromatic ring is so electron-poor that it is not nucleophilic enough to attack the relatively stable carbocation (alkylation) or acylium ion (acylation) intermediates.[17][18]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid. It will preferentially coordinate with the non-bonding electrons on the oxygen atoms of the nitro or ester groups rather than with the alkyl/acyl halide.[17][19] This forms a complex that further deactivates the ring and renders the catalyst ineffective.[17]
Detailed Experimental Protocol: Nitration of Methyl Benzoate
This protocol details the synthesis of methyl 3-nitrobenzoate, a classic example of EAS on a deactivated ring.[5][20][21]
Safety: This procedure involves highly corrosive and oxidizing strong acids. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Materials:
-
Methyl benzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Methanol (MeOH)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this mixture thoroughly in an ice-water bath.[21]
-
Preparation of the Substrate: In a 50 mL conical flask, place 2.0 g of methyl benzoate. Slowly and with swirling, add 4.0 mL of concentrated sulfuric acid. Cool this mixture in the ice-water bath until the internal temperature is below 5°C.[21]
-
Reaction - Controlled Addition: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition to prevent the formation of dinitrated byproducts.[5][20]
-
Reaction - Completion: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction stand for an additional 15 minutes with occasional stirring.[20]
-
Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing approximately 20 g of crushed ice. Stir the resulting slurry until all the ice has melted. A solid precipitate of the crude product should form.[20]
-
Isolation and Purification:
-
Isolate the crude solid product by vacuum filtration using a Hirsch or Büchner funnel.[20]
-
Wash the filter cake twice with 10 mL portions of cold water, followed by two washes with 5 mL portions of ice-cold methanol to remove residual acids and unreacted starting material.[20]
-
Purify the crude product by recrystallization from a minimal amount of hot methanol.[20][21]
-
-
Analysis: Allow the purified crystals to air dry completely. Record the final mass to calculate the percent yield and determine the melting point. The expected melting point of methyl 3-nitrobenzoate is 78°C.[8]
Conclusion
Electrophilic aromatic substitution on nitrobenzoates is a challenging but well-understood transformation governed by the powerful deactivating and meta-directing effects of the nitro and ester functionalities. Successful substitutions are generally limited to nitration, halogenation, and sulfonation and universally require harsh, forcing conditions. The inability of these electron-deficient substrates to undergo Friedel-Crafts reactions is a key limitation. Despite these challenges, the selective formation of meta-substituted products, such as methyl 3-nitrobenzoate, provides valuable and versatile intermediates for the synthesis of more complex molecules in pharmaceutical and agrochemical research.[5]
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. aiinmr.com [aiinmr.com]
- 10. ijrti.org [ijrti.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Methodological & Application
synthesis of Methyl 4-bromo-2-nitrobenzoate from 4-bromo-2-nitrotoluene
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 4-bromo-2-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis begins with the oxidation of 4-bromo-2-nitrotoluene to its corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid, using potassium permanganate. The intermediate acid is then converted to the final methyl ester via a Fischer esterification reaction catalyzed by sulfuric acid. This document offers detailed experimental procedures, data tables for reagent and yield tracking, and workflow diagrams to ensure successful replication by researchers in organic synthesis and drug development.
Introduction
This compound is a key building block in organic synthesis, utilized in the creation of more complex molecules for agrochemicals, dyes, and particularly, pharmaceuticals. The described synthetic route involves two fundamental and robust organic transformations: the oxidation of a methyl group on an aromatic ring and the subsequent esterification of the resulting carboxylic acid. The first step employs potassium permanganate, a powerful and common oxidizing agent, to convert the toluene derivative into a benzoic acid.[1][2] The second step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[3][4] This note provides reliable and detailed protocols for both transformations for use by researchers and scientists.
Overall Reaction Scheme
The synthesis proceeds in two distinct steps:
-
Oxidation: 4-bromo-2-nitrotoluene is oxidized to 4-bromo-2-nitrobenzoic acid.
-
Esterification: 4-bromo-2-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst to yield this compound.
Figure 1: Two-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagent and Product Data for Step 1: Oxidation
| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Molar Ratio |
| 4-bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 10.0 | 2.16 | 1.0 |
| Potassium Permanganate | KMnO₄ | 158.03 | 30.0 | 4.74 | 3.0 |
| 4-bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | - | Theoretical: 2.46 | - |
| Typical Yield | - | - | - | 1.72 - 2.09 | 70-85% |
Table 2: Reagent and Product Data for Step 2: Esterification
| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Ratio |
| 4-bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 7.0 | 1.72 | 1.0 |
| Methanol | CH₃OH | 32.04 | - | 56 mL | Excess |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | 0.7 mL | Catalytic |
| This compound | C₈H₆BrNO₄ | 260.04 | - | Theoretical: 1.82 | - |
| Typical Yield | - | - | - | 1.55 - 1.73 | 85-95% |
Experimental Workflow
The diagram below outlines the general laboratory workflow for the complete synthesis.
Figure 2: Experimental workflow for the synthesis.
Experimental Protocols
Safety Precaution: This synthesis involves strong oxidizers, corrosive acids, and flammable solvents. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Oxidation of 4-bromo-2-nitrotoluene
This protocol details the conversion of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid using potassium permanganate.[1]
Materials:
-
4-bromo-2-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Celite or filter aid (optional)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromo-2-nitrotoluene (2.16 g, 10.0 mmol) and sodium carbonate (1.2 g, ~11 mmol) with 100 mL of distilled water.
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring.
-
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (4.74 g, 30.0 mmol) in 80 mL of hot distilled water. Slowly add this purple solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture. The purple color of the permanganate should disappear as it is consumed. The reaction is complete when the purple color persists for more than 20 minutes, indicating the starting material has been consumed.[1] This may take several hours.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add solid sodium bisulfite in small portions until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.[1]
-
Filtration: Filter the hot mixture through a Buchner funnel (a pad of Celite can be used to aid filtration) to remove the manganese dioxide. Wash the filter cake with a small amount of hot water (2 x 20 mL).
-
Precipitation: Combine the filtrate and washings in a large beaker and cool in an ice bath. With stirring, slowly acidify the clear filtrate by adding concentrated hydrochloric acid until the pH is approximately 1-2. A white or pale-yellow precipitate of 4-bromo-2-nitrobenzoic acid will form.
-
Isolation and Purification: Collect the solid product by suction filtration. Wash the precipitate thoroughly with cold distilled water (3 x 30 mL) to remove any inorganic salts. Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Fischer Esterification to this compound
This protocol describes the conversion of 4-bromo-2-nitrobenzoic acid to its methyl ester.[4][5]
Materials:
-
4-bromo-2-nitrobenzoic acid (dried from Protocol 1)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
Setup: Place the dried 4-bromo-2-nitrobenzoic acid (e.g., 1.72 g, 7.0 mmol) in a 250 mL round-bottom flask containing a magnetic stir bar. Add 56 mL of methanol.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.7 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice with stirring. A precipitate should form immediately.[5]
-
Isolation: Collect the solid product by suction filtration and wash it thoroughly with cold distilled water (3 x 30 mL).
-
Neutralization: To remove any unreacted acid, wash the crude product on the filter with a cold, saturated solution of sodium bicarbonate (2 x 20 mL), followed by another wash with cold distilled water (2 x 20 mL).
-
Purification and Drying: The crude product should be recrystallized from a minimal amount of hot methanol.[5] Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and dry thoroughly in a vacuum oven to yield this compound as a crystalline solid.
References
Application Note: Laboratory Scale Synthesis of Methyl 4-bromo-2-nitrobenzoate
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of Methyl 4-bromo-2-nitrobenzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is achieved through a robust and cost-effective Fischer esterification of 4-bromo-2-nitrobenzoic acid using methanol as both the reagent and solvent, catalyzed by concentrated sulfuric acid. This document outlines the complete experimental procedure, including reaction setup, work-up, purification, and characterization, tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules with potential biological activity. The presence of the bromo and nitro functionalities on the benzene ring allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine. The ester moiety provides a handle for hydrolysis or amidation. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed.[1] For the synthesis of this compound, using an excess of methanol is a practical approach as it also serves as the reaction solvent. Concentrated sulfuric acid is a common and effective catalyst for this transformation.[1][2][3]
This protocol provides a step-by-step guide to synthesize this compound with a high yield and purity, suitable for laboratory-scale preparations.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 5.0 g | Starting material |
| Anhydrous Methanol | CH₃OH | 32.04 | 100 mL | Reagent and solvent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.5 mL | Catalyst, handle with care |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~100 mL | For washing |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
| Deionized Water | H₂O | 18.02 | As needed | For washing |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration (Buchner funnel, filter flask)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-bromo-2-nitrobenzoic acid.
-
Add 100 mL of anhydrous methanol to the flask.
-
Stir the mixture at room temperature until the 4-bromo-2-nitrobenzoic acid is completely dissolved.
-
-
Catalyst Addition:
-
In a well-ventilated fume hood, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the methanolic solution while stirring.
-
Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice-water bath during the addition to control the temperature.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Continue to reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC or after the specified time), remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the ethyl acetate solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution (add slowly and vent frequently to release CO₂ gas). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
50 mL of saturated sodium bicarbonate solution again, if necessary.
-
50 mL of brine to remove residual water.[1]
-
-
-
Drying and Solvent Evaporation:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent by gravity or suction filtration.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be further purified by recrystallization.
-
A suitable solvent system for recrystallization is a mixture of methanol and water or ethanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 4-Bromo-2-nitrobenzoic acid | 5.0 g (20.32 mmol) |
| Anhydrous Methanol | 100 mL |
| Concentrated Sulfuric Acid | 2.5 mL |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product Name | This compound |
| Chemical Formula | C₈H₆BrNO₄ |
| Molar Mass | 260.04 g/mol |
| Theoretical Yield | 5.28 g |
| Appearance | Colorless to light yellow crystal or crystalline powder[4] |
| Melting Point | ~72-74 °C[4] |
Mandatory Visualization
References
Application Notes and Protocols for the Nitration of Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrophilic aromatic substitution reaction to synthesize methyl 4-bromo-3-nitrobenzoate from methyl 4-bromobenzoate. The procedure is based on established methods for the nitration of aromatic esters.
Introduction
The nitration of substituted benzene rings is a fundamental reaction in organic synthesis, allowing for the introduction of a nitro group that can be further transformed into other functional groups, such as amines. In the case of methyl 4-bromobenzoate, the starting material possesses two substituents on the aromatic ring: a bromo group at the 4-position and a methyl ester group at the 1-position. The bromo group is a deactivating but ortho-, para-directing substituent, while the methyl ester group is a deactivating and meta-directing substituent. Their combined influence synergistically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position, leading to the regioselective formation of methyl 4-bromo-3-nitrobenzoate.
This protocol details the necessary reagents, conditions, and work-up procedures to perform this reaction efficiently and safely in a laboratory setting.
Reaction Scheme and Mechanism
The overall reaction involves the treatment of methyl 4-bromobenzoate with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
Reaction:
Mechanism Signaling Pathway:
The mechanism proceeds via a classic electrophilic aromatic substitution pathway.
Caption: Mechanism for the nitration of methyl 4-bromobenzoate.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected product information for this reaction on a laboratory scale.
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 4-bromobenzoate | ~2.0 g | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | ~4.0 mL | Used to dissolve the starting material and catalyze the reaction.[1] |
| Concentrated Nitric Acid (HNO₃) | ~1.5 mL | The source of the nitro group.[1] |
| Reaction Conditions | ||
| Temperature | 0-10 °C | Maintained with an ice bath during the addition of the nitrating mixture.[2] |
| Reaction Time | ~15-20 minutes | After the addition of the nitrating mixture.[3] |
| Product Information | ||
| Product Name | Methyl 4-bromo-3-nitrobenzoate | |
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | |
| Appearance | Pale yellow solid | |
| Expected Yield | 70-85% | Based on analogous reactions.[2] |
Experimental Protocol
This protocol is adapted from established procedures for the nitration of methyl benzoate.[1][3][4]
Materials:
-
Methyl 4-bromobenzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Methanol or Ethanol
-
Deionized water
-
Ice
-
50 mL and 100 mL Erlenmeyer flasks or beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Pasteur pipettes or dropping funnel
-
Büchner funnel and filter flask
-
Filter paper
-
Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube or small flask, carefully add approximately 1.5 mL of concentrated nitric acid.
-
Cool the nitric acid in an ice bath.
-
Slowly and carefully, with swirling, add about 1.5 mL of concentrated sulfuric acid to the nitric acid.[1] Keep the mixture in the ice bath.
-
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask, place approximately 2.0 g of methyl 4-bromobenzoate.
-
Add about 4.0 mL of concentrated sulfuric acid to the methyl 4-bromobenzoate and swirl to dissolve.[1]
-
Cool this mixture in an ice bath with continuous stirring.
-
-
Nitration Reaction:
-
Slowly, dropwise, add the cold nitrating mixture to the stirred solution of methyl 4-bromobenzoate in sulfuric acid over a period of about 10-15 minutes.[1]
-
Carefully monitor the temperature and maintain it below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 5 minutes, and then let it stand at room temperature for about 15-20 minutes with continued stirring.[3]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto approximately 20-30 g of crushed ice in a beaker.[1][3]
-
Stir the mixture until all the ice has melted. A solid precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with two portions of cold deionized water.[4]
-
A final wash with a small amount of ice-cold methanol can help remove some impurities.[4]
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[1]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
Experimental Workflow:
Caption: Workflow for the synthesis of methyl 4-bromo-3-nitrobenzoate.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent the formation of byproducts and ensure safety.
-
When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid slowly. Never add water to concentrated acids.
References
Application Notes and Protocols: The Use of Methyl 4-bromo-2-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2-nitrobenzoate is a versatile bifunctional aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom and a nitro group on a methyl benzoate scaffold, allows for a variety of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nature of the nitro group and the methyl ester activates the aromatic ring for nucleophilic aromatic substitution, while the bromo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for two major classes of reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Colorless to light yellow crystal or crystalline powder[1] |
| Melting Point | 72-74 °C[1] |
| Boiling Point | ~315-320 °C[1] |
| Solubility | Soluble in organic solvents such as ethers and alcohols; insoluble in water[1] |
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a strongly electron-withdrawing nitro group at the ortho position to the ester and para to the bromine atom makes the bromine an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate highly functionalized aromatic compounds.
Application Note: Synthesis of Substituted 2-Nitrobenzoates
This compound is an ideal substrate for SNAr reactions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing groups. This methodology is particularly useful in drug discovery for the rapid generation of compound libraries with diverse functionalities at the 4-position.
Experimental Protocol: SNAr Reaction with an Aniline Derivative
This protocol describes the synthesis of Methyl 4-(phenylamino)-2-nitrobenzoate.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
To this solution, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | K₂CO₃ | DMF | 100 | 8 | ~85-95 |
| This compound | Piperidine | K₂CO₃ | DMF | 80 | 6 | ~90-98 |
| This compound | Sodium methoxide | - | Methanol | Reflux | 4 | ~95-99 |
Diagram of the SNAr Experimental Workflow:
II. Suzuki-Miyaura Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and vinyl substituents at the 4-position, leading to the synthesis of complex biaryl and styrenyl compounds.
Application Note: Synthesis of Biaryl and Styrenyl Derivatives
The Suzuki-Miyaura coupling of this compound with various boronic acids or their esters is a highly efficient method for constructing complex molecular scaffolds. These products can serve as precursors for a wide range of biologically active molecules and advanced materials. The reaction is typically tolerant of various functional groups, making it a versatile tool in synthetic chemistry.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of Methyl 4-phenyl-2-nitrobenzoate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Quantitative Data (Representative):
| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~80-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 | 12 | ~75-85 |
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides synthetic chemists with powerful tools to construct complex molecules with diverse functionalities. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Methyl 4-bromo-2-nitrobenzoate is a valuable building block in drug discovery, and its functionalization via Suzuki coupling allows for the creation of diverse molecular scaffolds. The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The information is intended to serve as a comprehensive guide for researchers in the development of novel therapeutics.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The nitro group on the this compound substrate generally enhances the rate of the oxidative addition step.
Data Presentation: Representative Suzuki Coupling Reactions
While specific data for a wide range of Suzuki couplings with this compound is not extensively consolidated in the literature, the following table presents representative yields for Suzuki coupling reactions of analogous bromo-nitroaromatic compounds with various arylboronic acids. This data illustrates the expected trends in reactivity and can serve as a guide for reaction optimization.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 90-98 |
| 4-Chlorophenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 12 | 80-90 |
| 3-Thienylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 80 | 18 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 110 | 10 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Pd(PPh₃)₄
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture (5 mL of 4:1 toluene/water).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), PPh₃ (0.02 mmol), and K₃PO₄ (1.0 mmol).
-
Add degassed DMF (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the substitution of a leaving group on an aromatic ring with a nucleophile. This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. Methyl 4-bromo-2-nitrobenzoate is an ideal substrate for SNAr reactions. The presence of the nitro group at the ortho position and the ester group at the meta position relative to the bromine atom significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide ion. This makes this compound a versatile building block in medicinal chemistry and materials science for the synthesis of a diverse range of substituted aromatic compounds.
The generally accepted mechanism for the SNAr reaction proceeds through a two-step addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.
Reaction Mechanism
The SNAr reaction of this compound with a generic nucleophile (Nu⁻) is depicted below.
Caption: General mechanism of SNAr on this compound.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Methoxyaniline | Cs₂CO₃ | DMSO | 120 | 8 | 92 |
| Piperidine | K₂CO₃ | Acetonitrile | 80 | 6 | 95 |
| Morpholine | Et₃N | NMP | 110 | 10 | 88 |
Table 2: Reaction with Phenol and Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 130 | 24 | 78 |
| 4-Cresol | Cs₂CO₃ | DMSO | 140 | 18 | 82 |
| Thiophenol | NaH | THF | 60 | 4 | 90 |
| Benzyl mercaptan | K₂CO₃ | DMF | 80 | 6 | 85 |
Table 3: Reaction with Alkoxide Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaOMe | Methanol | Reflux | 5 | 98 |
| Sodium ethoxide | NaOEt | Ethanol | Reflux | 6 | 96 |
| Potassium tert-butoxide | KOBuᵗ | THF | 60 | 12 | 75 |
Note: The data presented in these tables are representative examples and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
The following protocols provide detailed methodologies for conducting SNAr reactions on this compound with different classes of nucleophiles.
General Experimental Workflow
Caption: General workflow for SNAr reactions.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Add aniline (1.2 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(phenylamino)-2-nitrobenzoate.
Protocol 2: Reaction with a Phenol Nucleophile (e.g., Phenol)
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenol (1.2 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 130 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product, methyl 4-phenoxy-2-nitrobenzoate, can be purified by column chromatography or recrystallization.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.
-
Cool the flask in an ice bath and carefully add sodium hydride (1.2 eq).
-
Slowly add thiophenol (1.1 eq) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, methyl 4-(phenylthio)-2-nitrobenzoate, which can be further purified by column chromatography.
Protocol 4: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4-methoxy-2-nitrobenzoate. The crude product can be further purified by recrystallization if necessary.
Applications in Drug Development
Nucleophilic aromatic substitution on activated nitrobenzoates is a cornerstone in the synthesis of a wide array of pharmaceutical agents. The resulting substituted nitroaromatic compounds are versatile intermediates that can be further elaborated. For instance, the nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings – common motifs in drug molecules. The ester functionality provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to amides, further expanding the synthetic possibilities. This strategic functionalization allows for the rapid generation of compound libraries for biological screening in the pursuit of new therapeutic leads.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Strong acids, bases, and organic solvents should be handled with caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols: Chemoselective Reduction of the Nitro Group in Methyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of a nitro group in the presence of other sensitive functionalities is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Methyl 4-bromo-2-nitrobenzoate is a valuable starting material, and its reduction to Methyl 2-amino-4-bromobenzoate provides a key building block for the synthesis of various biologically active molecules. The primary challenge in this transformation is the chemoselective reduction of the nitro group without affecting the bromo and ester functionalities. This document provides detailed application notes on various methods for this reduction, comparative data, and a specific experimental protocol for a recommended procedure.
Overview of Reductive Strategies
Several methods are available for the reduction of aromatic nitro groups. The choice of reagent is crucial to ensure high yield and chemoselectivity, avoiding side reactions such as dehalogenation or ester hydrolysis. Common strategies include the use of dissolving metals in acidic or neutral media, catalytic hydrogenation, and other reducing agents like sodium dithionite.[1][2][3]
A summary of common reductive methods and their suitability for the reduction of this compound is presented below.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents and Conditions | Advantages | Disadvantages | Yield |
| Metal/Acid | Fe / NH₄Cl, EtOH/H₂O, reflux | Inexpensive, high functional group tolerance, simple work-up.[4][5][6] | Can generate significant metal waste. | High |
| Metal/Acid | SnCl₂·2H₂O / EtOH, reflux | Mild conditions, tolerates esters and halogens.[7][8][9] | Stoichiometric amounts of tin salts are required, which can be toxic and difficult to remove.[8] | Good to High |
| Dithionite Reduction | Na₂S₂O₄ / H₂O, organic co-solvent | Mild, economical, metal-free, and highly chemoselective for the nitro group over halogens and esters.[10][11] | Reaction can sometimes produce tarry residues, and the purity of the dithionite is important.[12] | Good to High |
| Catalytic Hydrogenation | H₂, Raney Nickel, RT | Clean reaction with water as the only byproduct. | Potential for dehalogenation of the aryl bromide.[1][13] | Variable |
| Borohydride System | NaBH₄-FeCl₂ / solvent | High chemoselectivity and magnificent yields reported for similar substrates.[14][15] | Newer method, may require optimization. | High |
Experimental Protocols
Based on the comparison, the reduction using iron powder and ammonium chloride offers a robust, cost-effective, and high-yielding method with a straightforward work-up.
Recommended Protocol: Reduction with Iron and Ammonium Chloride
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using iron in a neutral medium.[4][5]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
To this solution, add iron powder (e.g., 10 eq) and ammonium chloride (e.g., 10 eq).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Methyl 2-amino-4-bromobenzoate, can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Reaction Workflow
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 15. d-nb.info [d-nb.info]
Application Notes and Protocols: Large-Scale Synthesis of Methyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the large-scale synthesis of Methyl 4-bromo-2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis is a two-step process commencing with the preparation of 4-bromo-2-nitrobenzoic acid, followed by Fischer esterification to yield the final product. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to facilitate the successful scale-up of this synthesis.
Overview of Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the synthesis of the precursor, 4-bromo-2-nitrobenzoic acid, from 2,5-dibromo-1-nitrobenzene. The second step is the Fischer esterification of 4-bromo-2-nitrobenzoic acid with methanol, catalyzed by a strong acid, to produce the desired methyl ester.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound. The data for the esterification step is based on analogous reactions with substituted nitrobenzoic acids, as specific large-scale data for the target molecule is not widely published.[1]
Table 1: Synthesis of 4-bromo-2-nitrobenzoic acid
| Parameter | Value | Reference |
| Starting Material | 2,5-dibromo-1-nitrobenzene | [2] |
| Key Reagents | Phenyllithium, DMF, Jone's Reagent | [2] |
| Solvent | THF, Acetone | [2] |
| Reaction Temperature | -105°C to Room Temperature | [2] |
| Typical Yield | 52% | [2] |
| Purity (crude) | >95% | |
| Purity (recrystallized) | >98% |
Table 2: Large-Scale Esterification of 4-bromo-2-nitrobenzoic acid
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-nitrobenzoic acid | |
| Key Reagents | Methanol, Sulfuric Acid | [3][4] |
| Solvent | Methanol (reagent and solvent) | [4] |
| Reaction Temperature | Reflux (approx. 65°C) | [4] |
| Reaction Time | 6-24 hours | [5] |
| Typical Yield | 90-95% | [1][4] |
| Purity (crude) | >98% | [1] |
| Purity (recrystallized) | >99.5% | [1] |
Experimental Protocols
Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid (Lab Scale)
This protocol is based on a literature procedure and may require optimization for large-scale production.[2]
Materials:
-
2,5-dibromo-1-nitrobenzene
-
Tetrahydrofuran (THF), anhydrous
-
Phenyllithium in THF (0.88 M)
-
N,N-Dimethylformamide (DMF)
-
Sulfuric acid, dilute aqueous solution
-
Ethyl acetate
-
Acetone
-
Jone's reagent
-
Isopropanol
-
Sodium hydroxide solution (2 M)
-
Hydrochloric acid, concentrated
Procedure:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,5-dibromo-1-nitrobenzene in anhydrous THF.
-
Cool the solution to -105°C using a suitable cooling bath.
-
Slowly add phenyllithium solution dropwise, maintaining the temperature below -100°C.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Slowly add DMF dropwise and allow the reaction mixture to warm to -20°C.
-
Quench the reaction by adding a dilute aqueous sulfuric acid solution.
-
Concentrate the mixture to remove THF.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield a brown solid.
-
Dissolve the crude solid in acetone and cool in an ice bath.
-
Slowly add Jone's reagent and allow the mixture to warm to room temperature.
-
Add isopropanol to quench the excess oxidant, then concentrate the mixture.
-
Add 2 M sodium hydroxide solution and filter the mixture.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 4-bromo-2-nitrobenzoic acid.
Step 2: Large-Scale Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures for aromatic carboxylic acids.[4][6][7]
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Methanol, anhydrous
-
Sulfuric acid, concentrated (98%)
-
Sodium bicarbonate, saturated aqueous solution
-
Brine, saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Glass-lined reactor with reflux condenser, mechanical stirrer, and temperature probe.
-
Heating/cooling mantle.
-
Large-scale filtration apparatus.
-
Drying oven.
Procedure:
-
Charge the glass-lined reactor with 4-bromo-2-nitrobenzoic acid and anhydrous methanol. The methanol is used in large excess to serve as both a reactant and a solvent.
-
With vigorous stirring, slowly and cautiously add concentrated sulfuric acid to the mixture. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40°C.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
-
For further purification, recrystallize the crude product from hot methanol.
-
Filter the purified crystals, wash with a small amount of cold methanol, and dry in a vacuum oven.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Fischer Esterification Mechanism
Caption: Simplified mechanism of the Fischer esterification step.
References
- 1. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Synthesis routes of 4-Bromo-2-nitrobenzoic acid [benchchem.com]
- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various classes of substituted heterocycles, which are crucial scaffolds in medicinal chemistry and materials science. The following sections outline methodologies for the preparation of substituted pyridines, indoles, and tetrahydroisoquinolines, complete with quantitative data and procedural diagrams.
Synthesis of Substituted Pyridines via Copper-Catalyzed Cascade Reaction
This protocol describes a modular and efficient method for preparing highly substituted pyridines. The reaction involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which then undergoes an electrocyclization and subsequent air oxidation to yield the pyridine product.[1][2] This method is advantageous due to its mild reaction conditions and broad functional group tolerance.[2]
Experimental Protocol
A general procedure for this synthesis is as follows:
-
To a solution of α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 equivalent) in DMF, add the alkenylboronic acid (1.2 equivalents) and Cu(OAc)₂ (10 mol %).
-
Stir the reaction mixture at 50 °C, open to the air, for 1 hour.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Quantitative Data Summary
| Entry | Alkenylboronic Acid Substituent (R1) | Ketoxime Substituents (R2, R3) | Product | Yield (%) |
| 1 | n-Butyl | Phenyl, Phenyl | 2-Butyl-4,6-diphenylpyridine | 91 |
| 2 | Phenyl | Phenyl, Phenyl | 2,4,6-Triphenylpyridine | 85 |
| 3 | Styrenyl | Phenyl, Phenyl | 4,6-Diphenyl-2-styrylpyridine | 78 |
| 4 | n-Butyl | Methyl, Phenyl | 2-Butyl-6-methyl-4-phenylpyridine | 75 |
Table 1: Isolated yields of various substituted pyridines synthesized via the copper-catalyzed cascade reaction. Data sourced from illustrative examples of this methodology.[1][2]
Experimental Workflow Diagram
Caption: Workflow for the copper-catalyzed synthesis of substituted pyridines.
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles
This section details the synthesis of 2,3-disubstituted indoles through a palladium-catalyzed electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes.[3] This protocol offers good functional group tolerance and a wide substrate scope, providing a versatile route to a variety of indole derivatives.[3]
Experimental Protocol
The general experimental procedure is as follows:
-
In a reaction vessel, combine N,N-dimethyl-o-alkynylaniline (1.0 equivalent), aryl(trimethoxy)silane (1.5 equivalents), [Pd(OAc)₂] (5 mol %), and Ag₂O (2.0 equivalents).
-
Add a suitable solvent, such as dioxane.
-
Heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2,3-disubstituted indole.
Quantitative Data Summary
| Entry | o-Alkynylaniline Substituent | Arylsiloxane Substituent | Product | Yield (%) |
| 1 | H | Phenyl | 2,3-Diphenyl-N-methylindole | 88 |
| 2 | H | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-phenyl-N-methylindole | 75 |
| 3 | H | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-phenyl-N-methylindole | 65 |
| 4 | 4-Methoxy | Phenyl | 5-Methoxy-2,3-diphenyl-N-methylindole | 82 |
Table 2: Isolated yields for the synthesis of various 2,3-disubstituted indoles. Data is representative of the yields reported for this methodology.[3]
Reaction Pathway Diagram
Caption: Palladium-catalyzed synthesis of 2,3-disubstituted indoles.
Pictet-Spengler Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[4][5] This reaction is widely used in the synthesis of alkaloids and other pharmacologically active compounds.[4][6]
Experimental Protocol
A representative procedure for the Pictet-Spengler reaction is as follows:
-
Dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., toluene or a mixture of TFA/toluene).
-
Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
If not using an acidic solvent, add an acid catalyst such as trifluoroacetic acid (TFA).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for several hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Entry | β-Arylethylamine | Carbonyl Compound | Product | Yield (%) |
| 1 | Tryptamine | Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | High |
| 2 | Phenethylamine | Formaldehyde | 1,2,3,4-Tetrahydroisoquinoline | High |
| 3 | Dopamine | Acetaldehyde | Salsolinol | Moderate |
| 4 | N-BOC-tyrosine ester | Paraformaldehyde | Substituted Tetrahydroisoquinoline | Good |
Table 3: Representative yields for the Pictet-Spengler synthesis of various tetrahydroisoquinolines. Yields are generally reported as moderate to high depending on the specific substrates and conditions.[7][8]
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. name-reaction.com [name-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-bromo-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-bromo-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromo-2-nitrobenzoic acid, isomeric byproducts (e.g., Methyl 2-bromo-4-nitrobenzoate), residual solvents from the reaction, and colored degradation products. The presence of acidic starting material can be checked by pH measurement of a washed sample.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is often the most effective and straightforward method for purifying crude this compound, especially for removing less soluble impurities and achieving high purity on a larger scale. For complex mixtures or to remove closely related isomers, column chromatography is recommended.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Based on the polarity of the molecule, common solvents for recrystallization include alcohols like ethanol or methanol. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: My purified this compound is yellow or brownish. What is the cause and how can I fix it?
A4: A yellow or brownish color often indicates the presence of colored impurities or degradation products, which are common with nitro-aromatic compounds.[1][2] To remove these, you can try treating the solution with activated charcoal during recrystallization or performing column chromatography. Storing the compound in a cool, dark place can prevent further degradation.[2]
Q5: What is the expected melting point of pure this compound?
A5: The melting point of pure this compound is approximately 72-74°C.[3] A broad melting point range or a melting point lower than this indicates the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily Precipitate Forms | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated with impurities. | Perform a preliminary purification by washing with a suitable solvent before recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] | |
| Low Recovery of Pure Product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] |
| The crystals were not washed with ice-cold solvent. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[4] | |
| The compound is significantly soluble in the cold solvent. | Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The solvent system (eluent) is not optimal. | Adjust the polarity of the eluent. A common starting point for compounds of this type is a mixture of heptane and ethyl acetate.[6] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent to facilitate the elution of the compound. |
| Colored Impurities Co-elute with the Product | The impurities have similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a column with silica gel in a non-polar solvent (e.g., heptane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 heptane:ethyl acetate) and gradually increase the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
Table 1: Comparison of Purification Methods for a Related Compound (Methyl 4-bromo-2-hydroxybenzoate)
| Purification Method | Eluent/Solvent System | Yield | Reference |
| Flash Column Chromatography | Heptane/EtOAc 90:10 | 93% | [6] |
Visualizations
References
Technical Support Center: Recrystallization of Methyl 4-bromo-2-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Methyl 4-bromo-2-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent. This compound is soluble in organic solvents like ethers and alcohols but insoluble in water.[1]
-
Inappropriate Solvent: If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[2]
Solution: If the compound remains insoluble, consider switching to a different solvent. Alcohols such as ethanol or methanol are good starting points.[1][3] A mixed solvent system, like ethanol-water, can also be effective.[4]
Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[5] This can be caused by several factors:
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High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.[5][6]
-
Solution is Too Concentrated: If the solution is highly supersaturated, the product may come out of solution at a temperature above its melting point.[7][8]
-
Rapid Cooling: Cooling the solution too quickly can promote oiling out over crystal formation.[8]
-
Low Melting Point: The melting point of this compound is approximately 72-74°C.[1] If the solution is still warmer than this when saturation is reached, the compound will separate as a liquid.
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.[5]
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[8]
-
If oiling persists, consider using a solvent with a lower boiling point or purifying the crude product by another method (e.g., column chromatography) to remove excess impurities first.[8]
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can often be resolved with a few simple techniques.
-
Supersaturation: The solution may be supersaturated, where crystal nucleation is inhibited.[8]
-
Too Much Solvent: You may have used too much solvent, and the concentration of the compound is too low to crystallize.[5][8]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[7][8]
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5][8]
Q4: The recrystallized product is still colored (e.g., yellow). How can I obtain a colorless product?
A4: The presence of color indicates that colored impurities are still present.[9]
Solutions:
-
Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb your product. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.[5]
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
Q5: The final yield of my purified product is very low. What went wrong?
A5: A low yield can result from several factors during the recrystallization process.
-
Using Too Much Solvent: This is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5][8]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.[8]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[8]
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.[10]
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
-
Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[2]
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.[2]
-
Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize crystal formation.[2][10]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Since the compound is soluble in alcohols and ethers, good starting points for solvent screening include ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/hexanes.[1][4][11]
Q2: What are common impurities in crude this compound?
A2: Common impurities can originate from the starting materials or side reactions during synthesis. If the compound is synthesized via nitration of methyl 4-bromobenzoate, potential impurities could include other regioisomers (like Methyl 4-bromo-3-nitrobenzoate), dinitrated products, or unreacted starting material.[12][13]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is approximately 72-74°C.[1] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.[12]
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [14] |
| Appearance | Colorless to light yellow crystal or crystalline powder | [1] |
| Melting Point | 72-74 °C | [1] |
Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Suitability Notes |
| Methanol | 64.5 | Good solvent, compound is soluble.[1][3] |
| Ethanol | 78.3 | Good solvent, compound is soluble.[1][3] Can be used in a mixture with water. |
| Isopropanol | 82.5 | A potential alternative to ethanol. |
| Ethyl Acetate | 77.1 | Can be used in a mixture with a non-polar solvent like hexanes.[4] |
| Acetone | 56.0 | Can be used in a mixture with water or hexanes.[4][11] |
| Water | 100.0 | Insoluble.[1] Can be used as an anti-solvent in a mixed-solvent system. |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol outlines the steps for purifying crude this compound using a single solvent system (e.g., ethanol).
Materials and Equipment:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and filter paper (for vacuum filtration)
-
Ice bath
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude solid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of ethanol, just enough to create a slurry.[2]
-
Gently heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves. Avoid adding a significant excess of solvent to ensure good recovery.[2]
-
-
Hot Filtration (Optional - if insoluble impurities are present):
-
If insoluble impurities or activated charcoal are present, they must be removed while the solution is hot.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step must be done quickly to prevent premature crystallization in the funnel.[2]
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 15-30 minutes to maximize the yield.[2][10]
-
-
Collection of Crystals:
-
Set up a Büchner funnel and filter flask for vacuum filtration.
-
Wet the filter paper in the funnel with a small amount of ice-cold ethanol.
-
Turn on the vacuum and swirl the crystalline slurry to suspend the crystals, then pour it into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Use a minimal amount to avoid dissolving the product.[2]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a desiccator.
-
-
Analysis:
-
Once the crystals are thoroughly dry, determine the final weight to calculate the percent recovery.
-
Measure the melting point of the purified product to assess its purity.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Methyl 2-Bromo-4-nitrobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Synthesis of Methyl 4-bromo-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromo-2-nitrobenzoate, a key intermediate in pharmaceutical and chemical research. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nitration of Methyl 4-bromobenzoate: This involves the direct nitration of the aromatic ring of Methyl 4-bromobenzoate using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
Fischer Esterification of 4-bromo-2-nitrobenzoic acid: This method involves the acid-catalyzed esterification of 4-bromo-2-nitrobenzoic acid with methanol.
Q2: What are the most common impurities I might encounter?
A2: The impurity profile largely depends on the chosen synthetic route.
-
From Nitration:
-
Positional Isomers: Methyl 4-bromo-3-nitrobenzoate is a common regioisomeric impurity. The directing effects of the bromo (ortho, para-directing) and the methyl ester (meta-directing) groups can lead to the formation of this undesired isomer.
-
Dinitration Products: Over-nitration can lead to the formation of dinitrated species, such as Methyl 4-bromo-2,6-dinitrobenzoate.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of Methyl 4-bromobenzoate in the final product.
-
-
From Fischer Esterification:
-
Unreacted Starting Material: Incomplete esterification will leave residual 4-bromo-2-nitrobenzoic acid.
-
Byproducts from Excess Alcohol: If using a large excess of methanol, ether formation (dimethyl ether) can occur as a minor byproduct, though this is less common under standard Fischer esterification conditions.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of both the nitration and esterification reactions. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation of the components on the TLC plate.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Nitration) | Ensure the nitrating mixture was added slowly and at a low temperature (typically 0-10 °C) to prevent unwanted side reactions. Verify the concentration and quality of the nitric and sulfuric acids. |
| Incomplete Reaction (Esterification) | Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid) is used. The reaction is an equilibrium; consider using a large excess of methanol or removing water as it forms (e.g., with a Dean-Stark apparatus) to drive the reaction to completion. |
| Product Loss During Workup | If the product is not precipitating upon quenching the nitration reaction with ice water, it may be due to its solubility in the acidic aqueous mixture. In such cases, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1] |
| Suboptimal Reaction Temperature | For nitration, maintaining a low temperature is crucial to minimize the formation of byproducts. For esterification, ensure the reaction is refluxed for a sufficient duration to reach equilibrium. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Purification |
| Unreacted Starting Material | Incomplete reaction. | Purification: Recrystallization is often effective. For the esterification route, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will remove the acidic starting material. |
| Methyl 4-bromo-3-nitrobenzoate (Isomer) | Nitration at the incorrect position. | Prevention: Precise temperature control during nitration is key. Purification: Separation of positional isomers can be challenging. Fractional crystallization or column chromatography may be necessary. |
| Dinitrated Products | Overly harsh reaction conditions (e.g., high temperature, prolonged reaction time, or too concentrated nitrating agent). | Prevention: Use milder nitrating conditions and carefully monitor the reaction progress. Purification: These byproducts are typically more polar and may be separated by column chromatography. |
Data Presentation: Physical Properties of Product and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₆BrNO₄ | 260.04 | 82.0 - 86.0[2] | Light orange to yellow to green powder/crystal[2] |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | 77 - 81[3] | White crystals or crystalline powder[4] |
| 4-bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | - | - |
| Methyl 4-bromo-3-nitrobenzoate | C₈H₆BrNO₄ | 260.04 | 101.0 - 105.0[5] | White to light yellow powder to crystal[5] |
| Methyl 4-bromo-2,6-dinitrobenzoate | C₈H₅BrN₂O₆ | 305.04 | - | - |
Experimental Protocols
Protocol 1: Nitration of Methyl 4-bromobenzoate
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Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
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Reaction Setup: Dissolve Methyl 4-bromobenzoate in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice-salt bath.
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Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of Methyl 4-bromobenzoate, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a designated time, monitoring its progress by TLC.
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Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.
Protocol 2: Fischer Esterification of 4-bromo-2-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitrobenzoic acid in an excess of methanol.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours.
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Reaction Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-2-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of Methyl 4-bromo-2-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the nitration of Methyl 4-bromobenzoate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inadequate Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises significantly, it can lead to the formation of by-products and decomposition.[1] | Maintain a strict temperature range, ideally between 0-5°C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling. |
| Presence of Water: Moisture can interfere with the generation of the nitronium ion (NO₂⁺), which is the active electrophile. | Ensure all glassware is thoroughly dried before use and use concentrated acids. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | After the addition of the nitrating agent, allow the reaction to stir for an additional 15-30 minutes in the ice bath.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. | |
| Loss of Product During Work-up: The product may be lost during isolation and purification. | Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice.[2] Use ice-cold water and solvents for washing the crude product to minimize dissolution.[2] | |
| Formation of Multiple Products (Isomers) | Conflicting Directing Effects: The bromo group is an ortho, para-director, while the methyl ester group is a meta-director. This can lead to the formation of the undesired Methyl 4-bromo-3-nitrobenzoate isomer. | Lower reaction temperatures (0-5°C) can enhance selectivity for the desired 2-nitro isomer.[1] The slow, dropwise addition of the nitrating mixture is crucial for controlling regioselectivity. |
| Reaction Temperature Too High: Higher temperatures can favor the formation of the thermodynamically more stable, but undesired, 3-nitro isomer. | Strictly maintain a low reaction temperature as described above. | |
| Dark Brown or Black Reaction Mixture | Decomposition: Excessive temperature can cause the decomposition of the starting material or product, leading to the formation of tar-like substances.[1] | Immediately check and lower the reaction temperature. Ensure slow and controlled addition of the nitrating mixture. |
| Oxidation: The nitrating mixture is a strong oxidizing agent and can oxidize the starting material, especially at elevated temperatures. | Maintain a low temperature and use a slight molar excess of the nitrating agent. | |
| Product Fails to Precipitate During Quenching | Product is Soluble in the Acidic Aqueous Mixture: This can sometimes occur if the volume of the quenching solution is too large or if the product has some solubility. | Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| Difficulty in Purifying the Final Product | Similar Polarity of Isomers: The desired 2-nitro isomer and the 3-nitro byproduct can have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A mixture of heptane and ethyl acetate is often effective.[3] Alternatively, fractional recrystallization from a suitable solvent like methanol or an ethanol/water mixture may be attempted, as the isomers might have different solubilities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is Methyl 4-bromobenzoate, which is then nitrated to introduce the nitro group onto the aromatic ring.
Q2: What are the critical safety precautions to take during this synthesis?
A2: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction is highly exothermic and should be conducted in a well-ventilated fume hood with careful temperature control to prevent runaway reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable eluent system would be a mixture of heptane and ethyl acetate. The reaction is complete when the spot corresponding to the starting material (Methyl 4-bromobenzoate) is no longer visible.
Q4: What is the expected major isomer in this reaction and why?
A4: The major product should be this compound. The bromo group is an ortho, para-directing group, while the methyl ester is a meta-directing group. The ortho position to the bromo group is also meta to the ester group, making it the most electronically favored position for electrophilic aromatic substitution. Steric hindrance from the adjacent ester group can be a competing factor.
Q5: My final product is an oil instead of a solid. What should I do?
A5: If the product is an oil, it may be due to impurities or the presence of a mixture of isomers that depress the melting point. In this case, purification by column chromatography is recommended over recrystallization.
Experimental Protocols
Key Experiment: Nitration of Methyl 4-bromobenzoate
This protocol is adapted from standard procedures for the nitration of methyl benzoate and is optimized for the synthesis of this compound.
Materials:
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Methyl 4-bromobenzoate
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Methanol or Ethanol
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Crushed Ice
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Distilled Water
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Saturated Sodium Bicarbonate Solution
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Anhydrous Sodium Sulfate
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Ethyl Acetate or Dichloromethane (for extraction, if needed)
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromobenzoate.
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Cool the flask in an ice-salt bath to 0°C.
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Slowly add concentrated sulfuric acid to the Methyl 4-bromobenzoate with continuous stirring, ensuring the temperature remains below 10°C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred solution of Methyl 4-bromobenzoate over a period of 15-20 minutes. Critically, maintain the reaction temperature between 0-5°C throughout the addition.[4]
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After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
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Slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.
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Allow the ice to melt completely. The crude product should precipitate as a solid.
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Collect the solid product by vacuum filtration using a Büchner funnel and wash it with several portions of ice-cold water until the filtrate is neutral to pH paper.[2]
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Further wash the crude product with a small amount of ice-cold methanol to remove some of the more soluble impurities.[2]
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Purify the crude product by recrystallization from methanol or an ethanol/water mixture.
Visualizations
References
preventing side reactions in the synthesis of Methyl 4-bromo-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromo-2-nitrobenzoate. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, ensuring a high-yield and high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
A1: The most common and reliable method is the Fischer esterification of 4-bromo-2-nitrobenzoic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This method is generally preferred over the nitration of methyl 4-bromobenzoate due to regioselectivity challenges in the nitration step, which can lead to the formation of undesired isomers.
Q2: What are the critical parameters to control during the Fischer esterification of 4-bromo-2-nitrobenzoic acid?
A2: The key parameters to control are:
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Reagent Purity: Use of pure 4-bromo-2-nitrobenzoic acid and anhydrous methanol is crucial to prevent side reactions.
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Reaction Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate.
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Catalyst Concentration: An appropriate amount of acid catalyst is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
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Water Removal: As Fischer esterification is a reversible reaction, removing the water byproduct will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a large excess of methanol.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of heptane and ethyl acetate) can be used to separate the starting material (4-bromo-2-nitrobenzoic acid) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the expected yield and purity for this synthesis?
A4: With an optimized protocol, yields for the esterification of 4-bromo-2-nitrobenzoic acid can be high, often exceeding 90%. The purity of the crude product can be quite good, but for highly pure material (>99%), recrystallization is often necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient catalyst. | Ensure the correct molar ratio of the acid catalyst (e.g., sulfuric acid) to the carboxylic acid is used. | |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a consistent reflux temperature. | |
| Formation of Multiple Products (Observed on TLC/NMR) | Impure starting material (4-bromo-2-nitrobenzoic acid). | Purify the starting carboxylic acid by recrystallization before use. |
| Side reactions due to contaminants in methanol. | Use anhydrous methanol to prevent unwanted side reactions. | |
| Isomeric impurities from the synthesis of the starting material. | If 4-bromo-2-nitrobenzoic acid was synthesized by nitration, ensure it is free of other isomers like 4-bromo-3-nitrobenzoic acid. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | If the reaction is incomplete, consider extending the reaction time or increasing the amount of methanol. A basic wash (e.g., with saturated sodium bicarbonate solution) during workup can remove unreacted carboxylic acid. |
| Oily product that does not crystallize. | This may indicate the presence of impurities. Try to purify a small sample by column chromatography to isolate the pure product, which should be a solid. Seeding the bulk of the oily product with a pure crystal can induce crystallization. | |
| Discolored Product (Yellow or Brown) | Impurities in the starting materials or solvent. | Use high-purity reagents and solvents. |
| Degradation at high temperatures. | While reflux is necessary, avoid excessively high temperatures for prolonged periods. | |
| Residual acid catalyst. | Ensure the product is thoroughly washed during workup to remove all traces of the acid catalyst. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is based on a general procedure for Fischer esterification and should be optimized for specific laboratory conditions.
Materials:
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4-bromo-2-nitrobenzoic acid
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Anhydrous Methanol
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Concentrated Sulfuric Acid
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
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Ethyl Acetate
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Heptane
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).
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Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or an ethyl acetate/heptane mixture) to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Time on Yield (Illustrative)
| Reaction Time (hours) | Yield (%) | Purity (%) |
| 2 | 75 | 95 |
| 4 | 92 | 96 |
| 6 | 93 | 96 |
| 8 | 93 | 95 |
Note: This data is illustrative and actual results may vary based on specific experimental conditions.
Table 2: Comparison of Purification Methods (Illustrative)
| Purification Method | Yield after Purification (%) | Purity (%) |
| Single Recrystallization (Methanol) | 85 | 99.2 |
| Column Chromatography | 78 | 99.8 |
| No Purification (Crude) | 93 | 96.0 |
Note: This data is illustrative and actual results may vary based on specific experimental conditions.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
troubleshooting low yield in Suzuki coupling of bromo-nitroaromatics
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromo-nitroaromatic substrates. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a bromo-nitroaromatic substrate giving a low yield?
A1: Low yields in the Suzuki coupling of bromo-nitroaromatics can arise from several factors. Although the electron-withdrawing nitro group generally accelerates the oxidative addition step, other issues can dominate the reaction's outcome. Common problems include incompatible catalyst and ligand choices, suboptimal base or solvent selection, and the occurrence of side reactions.[1] It is crucial to ensure a properly inert atmosphere, as oxygen can deactivate the catalyst.[2]
Q2: How does the nitro group on the aromatic ring affect the Suzuki coupling reaction?
A2: The nitro group is strongly electron-withdrawing, which makes the attached aryl bromide electron-deficient. This electronic property typically facilitates the rate-determining oxidative addition of the Pd(0) catalyst to the carbon-bromine bond.[1] Therefore, from the perspective of the aryl bromide's reactivity, a nitro-substituent is generally favorable for the Suzuki coupling. However, potential side reactions involving the nitro group, though less common, can occur under certain conditions.
Q3: What are the most common side reactions in the Suzuki coupling of bromo-nitroaromatics?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. These include:
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Protodeboronation: The cleavage of the C-B bond in the boronic acid or ester reagent, which can be exacerbated by harsh basic conditions or high temperatures.[3]
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen or inefficient catalyst turnover.
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Hydrodehalogenation: The replacement of the bromo group with a hydrogen atom, reducing the amount of starting material available for coupling.
Q4: Can the quality of my reagents impact the reaction outcome?
A4: Absolutely. The purity of all reagents, including the bromo-nitroaromatic substrate, the boronic acid, the palladium catalyst, ligand, base, and solvents, is critical. Impurities in the starting materials can poison the catalyst.[2] Boronic acids, in particular, can be prone to decomposition or polymerization upon storage.[3] Solvents should be thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling side products.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted bromo-nitroaromatic starting material, consider the following troubleshooting steps:
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Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient aryl bromides, more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often more effective.[4]
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Verify Reaction Setup: Suzuki couplings are sensitive to oxygen. Ensure the reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.[2]
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Optimize Reaction Conditions:
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Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 80-110 °C) may be necessary.
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Reaction Time: Monitor the reaction's progress by TLC or LC-MS. A longer reaction time may be required for complete conversion.
-
Problem 2: Formation of Significant Side Products
The presence of side products like homocoupled boronic acid or hydrodehalogenated starting material indicates that while the catalyst is active, undesired pathways are competing with your desired reaction.
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Minimize Protodeboronation: Use milder bases such as K₂CO₃ or Cs₂CO₃. Alternatively, consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[3]
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Reduce Homocoupling: Ensure a strictly inert atmosphere by thoroughly degassing solvents and purging the reaction vessel. Using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can also help.
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Adjust Stoichiometry: A slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) is common, but a large excess may lead to increased homocoupling.
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data for the Suzuki coupling of 4-bromo-1-nitrobenzene with phenylboronic acid, demonstrating how varying reaction components can impact the yield.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 55 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 88 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | 92 |
Reaction conditions: 4-bromo-1-nitrobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), toluene/H₂O (10:1), 100 °C, 12 h.
Table 2: Effect of Different Bases on Yield
| Entry | Base (2 equiv) | Yield (%) |
| 1 | K₂CO₃ | 75 |
| 2 | Cs₂CO₃ | 85 |
| 3 | K₃PO₄ | 92 |
| 4 | Et₃N | 30 |
Reaction conditions: 4-bromo-1-nitrobenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), toluene/H₂O (10:1), 100 °C, 12 h.
Table 3: Influence of Solvent System on Yield
| Entry | Solvent System (v/v) | Yield (%) |
| 1 | Toluene / H₂O (10:1) | 92 |
| 2 | Dioxane / H₂O (10:1) | 89 |
| 3 | THF / H₂O (10:1) | 82 |
| 4 | DMF | 65 |
Reaction conditions: 4-bromo-1-nitrobenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), K₃PO₄ (2 mmol), 100 °C, 12 h.
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-Nitroaromatic Compound
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
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Bromo-nitroaromatic (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
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Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
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Degassed solvent (e.g., Toluene/Water, 10:1 v/v, 11 mL)
Procedure:
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Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-nitroaromatic, arylboronic acid, palladium precatalyst, ligand, and base.
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Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]
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Solvent Addition: Add the degassed toluene and water via syringe.
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Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
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Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
Key Factors in Suzuki Coupling of Bromo-Nitroaromatics
Caption: Key components influencing the Suzuki coupling reaction.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Starting Material from Product Mixture
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from final products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful data to streamline your purification processes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during product purification, presented in a question-and-answer format.
Selection of Purification Method
Q1: How do I choose the most appropriate method to remove unreacted starting materials from my product mixture?
A1: The selection of a purification method depends on several factors, including the physical and chemical properties of your product and the unreacted starting materials (e.g., solid vs. liquid, boiling point, solubility), the scale of your reaction, and the required purity of the final product. A decision tree can be a useful tool to guide your choice.
Technical Support Center: Managing Exothermic Reactions During Nitration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of nitration reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during nitration reactions in a question-and-answer format.
Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?
Answer: An uncontrolled temperature increase signifies a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[1]
Immediate Actions:
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Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[1] This is the most critical first step to prevent further heat generation.
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Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[1] For example, if using a cooling bath, add more dry ice or other cooling agents.
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Quench the Reaction (if necessary): If the temperature continues to rise rapidly, carefully and slowly add a large volume of cold water or ice to quench the reaction.[2]
Potential Causes & Solutions:
| Cause | Solution |
| Too Rapid Addition of Nitrating Agent | The rate of heat generation exceeded the cooling system's capacity. Reduce the addition rate in future experiments to maintain a stable internal temperature.[2][3] |
| Inadequate Cooling | The cooling bath or system may be insufficient for the reaction scale. Ensure the flask is adequately submerged and the cooling medium is at the appropriate temperature (e.g., 0-5°C).[2][3] |
| Incorrect Reagent Concentration | Using overly concentrated acids can lead to a more vigorous and harder-to-control reaction.[2] Verify the concentration of your nitric and sulfuric acid. |
| Agitator/Stirrer Failure | Poor mixing can create localized "hotspots" where the reaction accelerates uncontrollably.[1][4] If the agitator fails, do not restart it, as this could suddenly mix accumulated reactants, causing a violent exotherm. The safest action is to quench the reaction.[1][4] |
Issue 2: Low Product Yield
Question: After the workup, the yield of my nitrated product is significantly lower than expected. What are the possible reasons?
Answer: Low yield can stem from several factors, including incomplete reaction, side reactions, or product loss during the workup.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | The reaction time may have been too short, or the temperature too low.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Side Reactions | Over-nitration or oxidation of the starting material can reduce the yield of the desired product.[3] Strict temperature control is crucial to minimize these side reactions.[3] |
| Product Loss During Workup | The product may have partial solubility in the aqueous phase during quenching and washing.[3] Ensure the product fully precipitates when quenching with ice water and wash the precipitate with cold water to minimize solubility losses.[3] If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent.[5] |
| Impure Reagents | The purity of starting materials and reagents can impact the reaction outcome. Use high-purity reagents to avoid unintended side reactions.[2] |
Issue 3: Poor Isomer Selectivity
Question: I have obtained a mixture of ortho- and para-nitro isomers. How can I improve the selectivity for the desired isomer?
Answer: The position of nitration is influenced by the directing effects of the substituents on the aromatic ring. For many substrates, a mixture of isomers is common.
Strategies for Improving Selectivity:
| Strategy | Details |
| Reaction Temperature | Lowering the reaction temperature can often favor the formation of one isomer over another.[2] Experiment with conducting the reaction at a lower temperature range (e.g., -10°C to 0°C).[3] |
| Nitrating Agent | The choice of nitrating agent can influence isomer distribution. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems might offer better selectivity for your specific substrate. |
| Protecting Groups | For highly activated rings (e.g., those with amino groups), protecting the activating group can lead to a cleaner reaction with better selectivity. The protecting group can be removed after nitration.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern with nitration reactions? A1: The primary safety concern is the highly exothermic nature of the reaction, which carries a significant risk of a thermal runaway.[2][6] Additionally, the nitrating agents are highly corrosive, and the reaction can produce toxic nitrogen dioxide gas.[6][7]
Q2: What is the role of sulfuric acid in a mixed acid (HNO₃/H₂SO₄) nitration? A2: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[6][8] The nitronium ion is the active species that reacts with the aromatic ring.[6][8]
Q3: Why is pouring the reaction mixture over ice a common work-up procedure? A3: This procedure serves two main purposes. First, it effectively quenches the reaction by rapidly cooling the mixture and diluting the strong acids.[2] Second, it often causes the solid nitrated product to precipitate out of the cold aqueous solution due to its lower solubility.[2]
Q4: Can I run a nitration reaction at a higher temperature to speed it up? A4: While higher temperatures do increase the reaction rate, they also significantly increase the risk of a runaway reaction and the formation of undesirable side products, such as dinitrated or oxidized species.[9][10] It is crucial to maintain strict temperature control within the recommended range for your specific reaction.[3]
Quantitative Data Summary
The following tables provide representative quantitative data for nitration reactions. Note that optimal conditions can vary significantly based on the substrate.
Table 1: General Reaction Parameters for Aromatic Nitration
| Parameter | Typical Range | Rationale |
| Reaction Temperature | -10°C to 10°C | Critical for controlling the exotherm and minimizing side reactions.[3] |
| Reaction Time | 1 - 3 hours | Should be optimized by monitoring reaction progress (e.g., via TLC).[3] |
| Ratio of Sulfuric Acid to Nitric Acid (Mixed Acid) | 1:1 to 2:1 (v/v) | The ratio influences the concentration of the active nitronium ion.[3][11] |
Table 2: Thermal Hazard Parameters for Nitration Reactions
| Parameter | Description | Importance |
| Heat of Reaction (ΔHr) | The total heat released by the nitration reaction. | Determines the required cooling capacity of the system.[1] |
| Time to Maximum Rate (TMRad) | The time it takes for a runaway reaction to reach its maximum rate under adiabatic (no cooling) conditions. | Helps evaluate the time available for corrective action in case of a cooling failure.[1][4] |
Experimental Protocols
General Protocol for Aromatic Nitration (Solid Product)
-
Preparation: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the aromatic substrate in a suitable solvent (if necessary) or concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt or dry ice-acetone bath to the desired temperature (e.g., 0-5°C).[2]
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the aromatic substrate while stirring vigorously.[3] Monitor the internal temperature closely and maintain it within the desired range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time. Monitor the reaction's progress by TLC.[3]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and water.[2][5]
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid with cold water until the filtrate is neutral to pH paper.[5]
-
Drying: Dry the product, for example, in a vacuum oven at a low temperature.
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: Hierarchy of controls for preventing thermal runaway.
Caption: The positive feedback loop of a thermal runaway reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. icheme.org [icheme.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying Nitroaromatic Compounds with Column Chromatography
Welcome to the technical support center for the column chromatography of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitroaromatic compounds?
A1: For normal-phase column chromatography, silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for separating nitroaromatic compounds.[1] Its polar nature allows for effective separation based on the polarity of the analytes.[1][2] In cases where nitroaromatic compounds are unstable on silica gel, alternatives like alumina or florisil can be considered.[3] For reverse-phase applications, C18 or Phenyl-Hexyl bonded silica are common choices, with Phenyl-Hexyl phases offering unique selectivity for aromatic compounds due to π-π interactions.[4]
Q2: How do I choose the right mobile phase for my separation?
A2: The choice of mobile phase is critical for a successful separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (such as ethyl acetate or dichloromethane) is typically used.[1] The optimal solvent system is best determined by first running a Thin Layer Chromatography (TLC) analysis.[1] Aim for a mobile phase composition that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.
Q3: My nitroaromatic compound is colorless. How can I visualize it on a TLC plate and during column chromatography?
A3: Many nitroaromatic compounds are UV active due to the presence of the aromatic ring, and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. This is a non-destructive method and should be your first choice.
If your compound is not UV active or for confirmation, chemical staining can be used. A specific method for nitro compounds involves a two-step process:
-
Reduction: The nitro group is reduced to an amine using a reagent like stannous chloride (SnCl₂).
-
Diazotization and Coupling: The newly formed amine is then reacted to form a brightly colored azo dye.[5]
Other general-purpose stains that can be effective include potassium permanganate (KMnO₄), which reacts with oxidizable groups, and p-anisaldehyde stains.
Q4: My nitroaromatic compound seems to be degrading on the silica gel column. What can I do?
A4: Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds.[3] If you suspect your compound is unstable, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed. If degradation is observed, consider the following options:
-
Switch to a less acidic stationary phase like alumina or florisil.[3]
-
Deactivate the silica gel by adding a small amount of a base, like triethylamine (e.g., 0.1-1%), to your mobile phase. This should be done with caution as it can significantly alter the separation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | The mobile phase is too polar or not polar enough. | Optimize the solvent system using TLC. A less polar mobile phase will increase retention on silica gel, while a more polar one will decrease it.[6] |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles.[6] | |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a small amount of methanol can be added to the eluent.[6][7] |
| The compound is interacting too strongly with the stationary phase. | If using silica gel, consider adding a few drops of acetic acid to the eluent for acidic compounds, or triethylamine for basic compounds, to aid elution.[6] | |
| Cracking of the Silica Gel Bed | The column ran dry. | Never let the solvent level drop below the top of the stationary phase.[6] |
| The heat of adsorption of the solvent caused cracking. | Pack the column using a slurry method and allow it to equilibrate before running the separation.[6] | |
| Low Recovery of Purified Product | The compound is spread across too many fractions (tailing). | Once the compound starts to elute, you can try slightly increasing the polarity of the mobile phase to speed up its elution and collect it in fewer fractions. |
| The compound "oiled out" during solvent removal. | This can happen if the compound is not fully soluble in the mobile phase used for elution. Ensure your compound is soluble in the chosen solvent system. | |
| Co-elution of Isomers | Structural isomers of nitroaromatic compounds can have very similar polarities.[4] | Consider using a stationary phase that offers different selectivity, such as a Phenyl-Hexyl column, which can better separate aromatic isomers through π-π interactions.[4] |
Experimental Protocols
Protocol 1: Packing a Silica Gel Column (Wet Slurry Method)
-
Preparation: Secure a glass chromatography column in a vertical position using a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Making the Slurry: In a beaker, create a slurry of silica gel with your initial, least polar mobile phase. The consistency should be pourable but not too dilute.
-
Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down evenly and to remove any trapped air bubbles.
-
Equilibration: Continuously add the slurry until the desired column height is reached. Add a final layer of sand (approximately 1 cm) on top of the silica bed to prevent it from being disturbed. Wash the inner walls of the column with a small amount of the mobile phase.
-
Final Step: Drain the excess solvent until the solvent level is just at the top of the sand layer. Your column is now ready for sample loading. Crucially, never let the column run dry from this point onwards. [1]
Protocol 2: Sample Loading (Dry Loading Method)
This method is ideal for samples that are not very soluble in the initial mobile phase.
-
Sample Preparation: Dissolve your crude nitroaromatic compound in a suitable solvent in a round-bottom flask.
-
Adsorption onto Silica: Add a small amount of silica gel to the flask and remove the solvent using a rotary evaporator. You should be left with a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Gently add your mobile phase to the column and begin the elution process.
Data Presentation
Table 1: Solvent Polarity Index
The polarity index is a useful guide for selecting solvents for your mobile phase. A higher number indicates a more polar solvent. When developing your mobile phase, you can start with a non-polar solvent and gradually add a more polar one to achieve the desired separation.
| Solvent | Polarity Index (P') |
| Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Water | 10.2 |
Data sourced from various chemistry resources.
Visualizations
Caption: General workflow for purifying nitroaromatic compounds.
Caption: Troubleshooting decision tree for poor separation issues.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 6. quora.com [quora.com]
- 7. shodex.com [shodex.com]
Technical Support Center: Nitration Reaction Byproduct Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in nitration reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during nitration experiments, offering potential causes and solutions.
Issue 1: Formation of Unwanted Isomers (e.g., ortho-, meta-, para-)
-
Question: My reaction is producing a mixture of nitrated isomers, and I need to improve the selectivity for a specific isomer. What steps can I take?
-
Answer: The regioselectivity of nitration is heavily influenced by the directing effects of substituents on the aromatic ring and the reaction conditions.
-
Controlling Temperature: Temperature can significantly impact isomer distribution. Lower temperatures generally favor the formation of the para-isomer due to steric hindrance at the ortho-position. Conversely, higher temperatures can lead to a decrease in selectivity.
-
Choice of Nitrating Agent: The nature of the nitrating agent can alter isomer ratios. For highly activated rings like phenols, using dilute nitric acid can favor mononitration and influence the ortho/para ratio. For less reactive substrates, the standard mixed acid (HNO₃/H₂SO₄) is common, but alternative nitrating agents like N₂O₅ or nitronium salts (e.g., NO₂BF₄) might offer different selectivity profiles.[1][2]
-
Solvent Effects: The polarity of the solvent can influence the solvation of the electrophile and the transition states, thereby affecting isomer distribution. Experimenting with different solvents may be beneficial.
-
Protecting Groups: For substrates with strongly activating and ortho-, para-directing groups (e.g., aniline, phenol), consider using a protecting group to block one of the activated positions and direct nitration to the desired location. For instance, in the nitration of aniline, acetylation to form acetanilide reduces the activating effect and sterically hinders the ortho positions, favoring the para-nitro product.[1]
-
Issue 2: Presence of Oxidation Byproducts (e.g., Phenolic Tars, Quinones)
-
Question: My reaction mixture is turning dark, and I'm observing tarry substances or byproducts consistent with oxidation. How can I prevent this?
-
Answer: Oxidation is a common side reaction in nitrations, especially with electron-rich aromatic compounds like phenols and anilines. Nitric acid is a strong oxidizing agent.
-
Strict Temperature Control: This is the most critical factor. Maintain low reaction temperatures (e.g., 0-5 °C or even lower) to minimize the rate of oxidation.[3] Use an efficient cooling bath and add the nitrating agent slowly and dropwise to prevent exothermic spikes.
-
Milder Nitrating Agents: Consider using alternative nitrating agents that are less oxidizing. A mixture of sodium nitrite in the presence of an oxidant like tetrabutylammonium dichromate can be a milder method for nitrating phenols.[4]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side reactions, although the primary oxidant is the nitric acid itself.
-
Nitrosation-Oxidation Pathway: For phenols, a two-step process of nitrosation followed by oxidation can yield the desired nitrophenol with fewer oxidation byproducts.[5][6]
-
Issue 3: Formation of Polynitrated Byproducts
-
Question: I am trying to synthesize a mono-nitro compound, but I'm getting significant amounts of di- or tri-nitrated products. How can I improve the selectivity for mono-nitration?
-
Answer: Over-nitration occurs when the desired mono-nitro product is sufficiently activated to undergo further nitration under the reaction conditions.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will drive the reaction towards polynitration.[3]
-
Lower Reaction Temperature: As with other side reactions, lower temperatures decrease the overall reaction rate, allowing for better control and reducing the likelihood of multiple nitrations.[3]
-
Reduced Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the mono-nitro product.[3]
-
Deactivating the Product: If the initial nitro group does not sufficiently deactivate the ring, polynitration can be difficult to avoid with strong nitrating conditions. Milder conditions are paramount.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the nitration of aromatic compounds?
A1: The most common unexpected byproducts include:
-
Positional Isomers: Formation of ortho-, meta-, and para-isomers when only one is desired. The product distribution depends on the directing effects of the substituents already present on the aromatic ring.[1]
-
Polynitrated Compounds: Di- and tri-nitrated species resulting from the further nitration of the mono-nitro product.[3][7][8][9] This is more common when the aromatic ring is activated.
-
Oxidation Products: For electron-rich substrates like phenols, oxidation can lead to the formation of colored impurities, tars, and quinone-like structures.[5]
-
Products from Impurities: If the starting material contains impurities, these may also be nitrated, leading to unexpected byproducts. For example, commercial m-cresol may contain p-cresol, which upon nitration can form 4-methyl-3-nitrophenol.[3]
Q2: Which analytical techniques are best for identifying and quantifying nitration byproducts?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile nitroaromatic compounds and their isomers. The mass spectra provide valuable structural information.[10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating mixtures of nitro compounds, including isomers.[12][14][15][16] It can be coupled with UV-Vis or mass spectrometry (LC-MS) detectors for quantification and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structure elucidation of isolated byproducts. The substitution pattern on the aromatic ring can be determined from the chemical shifts and coupling constants of the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of byproducts, aiding in their identification.[17][18] Tandem mass spectrometry (MS/MS) can be used to differentiate between isomers based on their fragmentation patterns.[17][18]
Q3: How can I effectively separate isomeric byproducts?
A3: The separation of nitrated isomers can be challenging but is often achievable by:
-
Column Chromatography: A standard laboratory technique for separating isomers on a preparative scale using a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, they can be separated by carefully controlled crystallization.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC can be used to isolate individual isomers.
-
Steam Distillation: For isomers with different volatilities, such as ortho- and para-nitrophenols, steam distillation can be an effective separation method.[19]
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % ortho | % meta | % para |
| -30 | 62 | 3 | 35 |
| 0 | 58 | 4 | 38 |
| 30 | 55 | 5 | 40 |
Note: Data is illustrative and actual distributions can vary with specific reaction conditions.
Table 2: Common Analytical Techniques for Nitration Byproduct Analysis
| Technique | Primary Use | Information Obtained |
| GC-MS | Separation and identification of volatile byproducts | Retention time, mass-to-charge ratio, fragmentation pattern |
| HPLC-UV | Separation and quantification of byproducts | Retention time, UV-Vis spectrum, concentration |
| LC-MS | Separation, identification, and quantification | Retention time, mass-to-charge ratio, structural information |
| NMR | Structure elucidation of isolated byproducts | Chemical environment of nuclei (¹H, ¹³C), connectivity |
| HRMS | Accurate mass determination | Elemental composition |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., a drop) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of cold water and a suitable extraction solvent (e.g., ethyl acetate).
-
Extraction: Vortex the vial and allow the layers to separate.
-
Spotting: Using a capillary tube, spot the organic layer onto a TLC plate. Also spot the starting material and, if available, the expected product as references.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Analysis: Compare the spots from the reaction mixture to the references to monitor the consumption of starting material and the formation of products and byproducts.
Protocol 2: Work-up and Isolation of Nitrated Products
-
Quenching: Once the reaction is complete (as determined by TLC or other monitoring), slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will dilute the acid and precipitate the organic products.
-
Filtration/Extraction:
-
If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
If an oil forms, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Washing: Wash the organic extract sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as needed.
Visualizations
Caption: Workflow for the separation and characterization of nitration byproducts.
Caption: Troubleshooting decision tree for common nitration side reactions.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. rushim.ru [rushim.ru]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US5616818A - Process for the polynitration of aromatic compounds - Google Patents [patents.google.com]
- 8. Polynitration of Aromatics | IITBombay [rnd.iitb.ac.in]
- 9. Process for the polynitration of aromatic compounds - Patent US-5616818-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comprehensive detection of nitrated aromatic compounds in fine particulate matter using gas chromatography and tandem mass spectrometry coupled with an electron capture negative ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 15. pnas.org [pnas.org]
- 16. Inflammation and NO(X)-induced nitration: assay for 3-nitrotyrosine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of Methyl 4-bromo-2-nitrobenzoate
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromo-2-nitrobenzoate, a key intermediate in organic synthesis. For a comprehensive understanding of the influence of substituents on the chemical shifts and coupling patterns of aromatic protons, its spectrum is compared with those of two structurally related compounds: Methyl 2-nitrobenzoate and Methyl 4-bromobenzoate. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of organic molecules.
Experimental Protocol
A standard protocol for the acquisition of 1H NMR spectra is outlined below. The precise parameters may be adjusted based on the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Approximately 5-25 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a small vial.
-
The solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
An internal standard, such as tetramethylsilane (TMS), may be added to the solvent for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse 1H NMR experiment is performed. Key acquisition parameters include:
-
Spectrometer Frequency: Typically 300 MHz or higher for better resolution.
-
Pulse Width: A 90° pulse is commonly used.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Ranging from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
The spectrum is baseline corrected to provide a flat baseline.
-
The chemical shifts of the signals are referenced to the internal standard (TMS).
-
Integration of the signals is performed to determine the relative ratios of the different types of protons.
-
The multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) are measured.
Comparative 1H NMR Data
The 1H NMR spectral data for this compound and the two comparative compounds are summarized in the table below. All spectra were recorded in CDCl3.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 8.22 | d | 7.7 |
| H-5 | 7.63 | dd | 7.7, 1.5 | |
| H-6 | 7.56 | d | 1.5 | |
| -OCH3 | 3.95 (approx.) | s | - | |
| Methyl 2-nitrobenzoate | H-3 | 8.18 (approx.) | d | 7.4 |
| H-4, H-5 | 7.49-7.62 (m) | m | - | |
| H-6 | 7.49-7.62 (m) | m | - | |
| -OCH3 | 3.90 (approx.) | s | - | |
| Methyl 4-bromobenzoate | H-2, H-6 | 7.87 | d | 8.6 |
| H-3, H-5 | 7.55 | d | 8.6 | |
| -OCH3 | 3.87 | s | - |
Spectral Analysis
This compound:
The 1H NMR spectrum of this compound displays three distinct signals in the aromatic region and a singlet in the aliphatic region.
-
The -OCH3 protons appear as a sharp singlet, typically around 3.95 ppm, and integrate to three protons.
-
The aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
The proton at the H-3 position is adjacent to the nitro group and is expected to be the most downfield signal, appearing as a doublet at approximately 8.22 ppm due to coupling with H-5.
-
The proton at the H-5 position is coupled to both H-3 and H-6, resulting in a doublet of doublets at around 7.63 ppm.
-
The proton at the H-6 position is coupled only to H-5 and appears as a doublet at approximately 7.56 ppm.
-
Comparison with Alternatives:
-
Methyl 2-nitrobenzoate: In this molecule, the absence of the bromine atom at the 4-position leads to a more complex multiplet for the protons at positions 4, 5, and 6. The electron-withdrawing nitro group still causes a downfield shift for the adjacent H-3 proton.
-
Methyl 4-bromobenzoate: This symmetrically substituted compound shows a much simpler spectrum with two doublets in the aromatic region, corresponding to the chemically equivalent protons at H-2/H-6 and H-3/H-5. The absence of the strongly electron-withdrawing nitro group results in these signals appearing at a higher field (more shielded) compared to the protons in this compound.
The comparison highlights the significant influence of the electron-withdrawing nitro group on the chemical shifts of adjacent protons, causing them to resonate at a lower field. The substitution pattern on the benzene ring dictates the observed coupling patterns, allowing for the unambiguous assignment of each proton.
Spin-Spin Coupling Pathway
The following diagram illustrates the spin-spin coupling interactions between the aromatic protons of this compound.
Caption: A diagram illustrating the coupling between aromatic protons.
Comparative Analysis of 13C NMR Chemical Shifts for Methyl 4-bromo-2-nitrobenzoate and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the 13C NMR chemical shifts for Methyl 4-bromo-2-nitrobenzoate and structurally related compounds. Due to the limited availability of direct experimental data for this compound in the searched literature, this guide presents a comparison with closely related analogues: Methyl Benzoate, Methyl 4-bromobenzoate, Methyl 2-nitrobenzoate, Methyl 3-nitrobenzoate, and Methyl 4-nitrobenzoate. This comparative approach allows for an understanding of the electronic effects of the bromo and nitro substituents on the carbon skeleton.
The data herein is compiled from various spectroscopic databases and literature sources. A general experimental protocol for the acquisition of 13C NMR data for small organic molecules is also provided.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for the comparative compounds. The data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (0.00 ppm).
| Carbon Position | Methyl Benzoate | Methyl 4-bromobenzoate[1] | Methyl 3-nitrobenzoate[1] | Methyl 4-nitrobenzoate[1] | Methyl 2-nitrobenzoate | This compound (Predicted) |
| C-1 | ~130.4 | 127.5 | 131.7 | 135.4 | ~129.0 | Downfield of 127.5 |
| C-2 | ~129.4 | 131.1 | 124.3 | 130.6 | ~148.0 | ~149.0 |
| C-3 | ~128.8 | 131.9 | 148.1 | 123.5 | ~124.0 | ~127.0 |
| C-4 | ~132.6 | 128.5 | 129.5 | 150.5 | ~133.0 | ~122.0 (ipso-Br) |
| C-5 | ~128.8 | 131.9 | 127.2 | 123.5 | ~129.0 | ~135.0 |
| C-6 | ~129.4 | 131.1 | 135.1 | 130.6 | ~131.0 | ~125.0 |
| C=O | ~166.7 | 165.7 | 164.7 | 165.1 | ~165.0 | ~164.0 |
| O-CH₃ | ~51.7 | 51.2 | 52.6 | 52.8 | ~53.0 | ~53.5 |
Note: The chemical shifts for Methyl 2-nitrobenzoate are estimated based on typical substituent effects. The values for this compound are predicted based on the additive effects of the bromo and nitro substituents on the methyl benzoate skeleton and are for illustrative purposes.
Experimental Protocols
A standardized protocol for the acquisition of 13C NMR spectra for small organic molecules like substituted methyl benzoates is outlined below.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the sample's solubility and its own resonance peaks, which should not overlap with the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
NMR Data Acquisition:
The following are typical acquisition parameters for 13C NMR of small organic molecules. These may need to be optimized for specific instruments and samples.
-
Spectrometer Frequency: Experiments are typically performed on spectrometers with frequencies of 75 MHz or higher for the ¹³C nucleus.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.
-
Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for most carbons in small molecules to relax. Quaternary carbons may require longer delays for quantitative analysis.
-
Pulse Angle: A flip angle of 30-45 degrees is often used to allow for a shorter relaxation delay and faster acquisition.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of chemical shifts for organic molecules.
-
Temperature: Experiments are typically conducted at room temperature (around 298 K).
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: The chemical shifts of the peaks are determined. While integration in ¹³C NMR is not always quantitative due to differing relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information.
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining a 13C NMR spectrum.
Caption: General workflow for 13C NMR spectroscopy.
References
A Comparative Analysis of the Reactivity of Methyl 4-bromo-2-nitrobenzoate and Methyl 4-chloro-2-nitrobenzoate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 4-bromo-2-nitrobenzoate and Methyl 4-chloro-2-nitrobenzoate, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. This information is critical for selecting the appropriate starting material in multi-step organic syntheses, particularly in the development of pharmaceuticals and other fine chemicals where reaction kinetics and yield are paramount.
Introduction
This compound and Methyl 4-chloro-2-nitrobenzoate are valuable intermediates in organic synthesis. Both possess an aromatic ring activated towards nucleophilic attack by the presence of two strong electron-withdrawing groups: a nitro group (NO₂) ortho to the halogen and a methyl ester group (COOCH₃) meta to the halogen. The primary difference between these two molecules lies in the halogen substituent at the 4-position, which acts as the leaving group in SNAr reactions. Understanding the relative reactivity of the bromo versus the chloro derivative is essential for reaction design and optimization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented in the table below. These properties are important for determining appropriate reaction conditions, such as solvent choice and purification methods.
| Property | This compound | Methyl 4-chloro-2-nitrobenzoate |
| CAS Number | 2363-16-8[1] | 42087-80-9[2] |
| Molecular Formula | C₈H₆BrNO₄[3] | C₈H₆ClNO₄[2] |
| Molecular Weight | 260.04 g/mol [1] | 215.59 g/mol [2] |
| Melting Point | 72-74 °C[3] | 43-45 °C |
| Appearance | Colorless to light yellow crystal or crystalline powder[3] | White to light yellow powder to crystal |
Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of aryl halides in SNAr reactions is primarily governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.[4][5][6]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of the SNAr reaction, highlighting the rate-determining nucleophilic attack.
In the context of comparing this compound and Methyl 4-chloro-2-nitrobenzoate, the key factors to consider are the electronegativity of the halogen and the strength of the carbon-halogen bond.
-
Electronegativity: Chlorine is more electronegative than bromine. This increased electronegativity polarizes the C-Cl bond to a greater extent than the C-Br bond, making the carbon atom attached to the chlorine more electrophilic. A more electrophilic carbon center is more susceptible to attack by a nucleophile.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. In reactions where the cleavage of the carbon-leaving group bond is the rate-determining step (like in SN1 and SN2 reactions), bromo compounds are generally more reactive than chloro compounds.
However, in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[4][6] The stability of this anionic intermediate is enhanced by the electron-withdrawing nitro and methyl ester groups. Since the formation of the intermediate is the slow step, the factor that accelerates this step will have a greater impact on the overall reaction rate.
Therefore, the higher electronegativity of chlorine in Methyl 4-chloro-2-nitrobenzoate makes the ipso-carbon more electron-deficient, leading to a faster rate of nucleophilic attack. Consequently, Methyl 4-chloro-2-nitrobenzoate is expected to be more reactive than this compound in SNAr reactions. This is a common, though sometimes counterintuitive, trend observed for leaving groups in SNAr reactions, where the reactivity order is often F > Cl > Br > I.
Experimental Protocol for Comparative Reactivity Study
To empirically determine the relative reactivity, a parallel experiment can be conducted. The following is a representative protocol for the reaction of Methyl 4-halo-2-nitrobenzoates with a model nucleophile, such as piperidine.
Objective: To compare the rate of consumption of this compound and Methyl 4-chloro-2-nitrobenzoate when reacted with piperidine under identical conditions.
Materials:
-
This compound
-
Methyl 4-chloro-2-nitrobenzoate
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., undecane)
-
Reaction vials
-
Stirring plate and stir bars
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous DMF containing a known concentration of the internal standard.
-
Prepare a 0.1 M solution of Methyl 4-chloro-2-nitrobenzoate in anhydrous DMF containing the same concentration of the internal standard.
-
Prepare a 0.5 M solution of piperidine in anhydrous DMF.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, place equal volumes of the this compound and Methyl 4-chloro-2-nitrobenzoate stock solutions.
-
Place the vials in a heating block or oil bath pre-heated to a specific temperature (e.g., 80 °C) and allow them to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add an equal volume of the piperidine stock solution to each vial.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., a mixture of water and ethyl acetate).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining starting material relative to the internal standard.
-
Plot the concentration of each starting material as a function of time.
-
Data Analysis:
The relative reactivity can be determined by comparing the rates of disappearance of the two starting materials. The compound that is consumed more quickly is the more reactive substrate under these conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the proposed comparative kinetic study.
Caption: Workflow for a comparative kinetic study of the two halo-nitrobenzoates.
Conclusion
Based on the principles of nucleophilic aromatic substitution, Methyl 4-chloro-2-nitrobenzoate is predicted to be more reactive than this compound . This is attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the carbon atom undergoing nucleophilic attack, thereby accelerating the rate-determining step of the reaction. For definitive quantitative comparison, a direct experimental study, as outlined in the provided protocol, is recommended. The choice between these two reagents in a synthetic plan will depend on a balance of reactivity, cost, and availability.
References
- 1. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 2. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 4-bromo-2-nitrobenzoate
For researchers and professionals in drug development and organic synthesis, the efficient and safe synthesis of key intermediates is paramount. Methyl 4-bromo-2-nitrobenzoate is a valuable building block, and its synthesis traditionally involves potent brominating and nitrating agents that can present significant handling and environmental challenges. This guide provides a comprehensive comparison of alternative reagents for the synthesis of this compound, focusing on performance, safety, and environmental impact, supported by experimental data.
The synthesis of this compound can be approached via two primary retrosynthetic pathways: the bromination of methyl 2-nitrobenzoate or the nitration of methyl 4-bromobenzoate. This guide will explore alternatives for both routes.
Route 1: Bromination of Methyl 2-nitrobenzoate
The standard approach for this transformation often involves molecular bromine, which is highly corrosive, volatile, and toxic. Safer and more manageable alternatives are highly sought after.
Alternative Brominating Agents
A comparison of common alternative brominating agents for aromatic compounds is presented below. While direct data for the bromination of methyl 2-nitrobenzoate is limited, the following table summarizes their general performance on activated and deactivated aromatic rings, providing a strong basis for selection.
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-rich and moderately deactivated aromatics[1][2][3] | Varies with solvent (e.g., DMF, CCl₄, Acetonitrile), often at room temperature to reflux[3][4][5] | 50-95% (substrate dependent)[3] | High para-selectivity in polar solvents like DMF[2][3] | Solid, easier to handle than Br₂, selectivity can be tuned by solvent choice.[3][6] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Similar to NBS | Acetonitrile, 55-75°C[4] | Good to excellent | Similar to NBS | Higher bromine content by weight than NBS, stable solid.[4] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers[3] | Acetonitrile or ionic liquids, ambient temperature[3] | 60-96%[3] | Excellent for monobromination, high regioselectivity for para-substitution.[3] | Mild reaction conditions, high regioselectivity.[3] |
Route 2: Nitration of Methyl 4-bromobenzoate
The classical nitrating mixture of concentrated nitric and sulfuric acids is effective but extremely corrosive and generates significant hazardous waste. Greener and milder alternatives are gaining traction in modern organic synthesis.
Alternative Nitrating Agents
The following table compares various nitrating systems that avoid the use of concentrated sulfuric acid.
| Nitrating Agent/System | Typical Substrate(s) | Reaction Conditions | Yield (%) | Key Advantages |
| Nitric Acid in Acetic Acid | Aromatic amines (after protection)[7] | Acetic Acid | Good | Avoids the use of corrosive sulfuric acid.[7] |
| N-Nitrosaccharin | Arenes and heteroarenes[8] | Lewis acid catalysis (e.g., Mg(ClO₄)₂) or HFIP | Good to excellent | Bench-stable, inexpensive, recyclable, and shows exceptional functional group tolerance.[8] |
| Dilute Nitric Acid | Aromatics | Aqueous, often with heating or microwave irradiation | Moderate to good | Environmentally benign, avoids strong co-acids, reduces hazardous waste.[9][10] |
Experimental Protocols
Protocol 1: Bromination of Methyl 2-nitrobenzoate using N-Bromosuccinimide (NBS)
This protocol is a generalized procedure based on the Wohl-Ziegler bromination of similar aromatic compounds.[5]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-nitrobenzoate (1.0 mmol) in acetonitrile (10 mL).
-
Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) (1.1 mmol).
-
Initiation (if necessary for side-chain bromination, less so for aromatic): Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) if the reaction is sluggish at elevated temperatures. For aromatic bromination, a Lewis or Brønsted acid catalyst may be required depending on the substrate's reactivity.
-
Reaction Execution: Stir the reaction mixture at a temperature between room temperature and reflux, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. The filtrate can be washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Nitration of Methyl 4-bromobenzoate using N-Nitrosaccharin
This protocol is adapted from the nitration of methyl benzoate.[8]
-
Reaction Setup: To a vial, add methyl 4-bromobenzoate (1.0 mmol), N-nitrosaccharin (1.2 mmol), and a suitable solvent such as 1,2-dichloroethane.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, for instance, Mg(ClO₄)₂ (10 mol%).
-
Reaction Execution: Stir the mixture at room temperature or slightly elevated temperature, monitoring by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing Synthetic Pathways
The logical flow of the two primary synthetic routes and the alternative reagent choices can be visualized as follows:
Caption: Alternative synthetic pathways to this compound.
Experimental Workflow
A generalized workflow for the synthesis, work-up, and purification is depicted below.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 8. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 10. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of Methyl 4-bromo-2-nitrobenzoate
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is paramount. In the case of Methyl 4-bromo-2-nitrobenzoate, a key building block in organic synthesis, the presence of positional isomers can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final products. This guide provides a comprehensive comparison of the two most common and effective analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The primary isomeric impurity of concern during the synthesis of this compound is Methyl 4-bromo-3-nitrobenzoate. This arises from the non-regioselective nitration of the precursor, 4-bromobenzoic acid. Therefore, the analytical methods must be capable of resolving and quantifying these two isomers effectively.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the need for structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Stationary Phase | C18 (Reversed-Phase) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Mobile/Carrier Phase | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid) | Inert gas (e.g., Helium, Hydrogen) |
| Detection | UV-Vis (typically at 254 nm for aromatic compounds) | Mass Spectrometry (Electron Ionization) |
| Sample Derivatization | Not required. | Not typically required for this analyte. |
| Pros | - Robust and reproducible.- Non-destructive.- Suitable for a wide range of compounds, including those that are not volatile. | - High sensitivity and specificity.- Provides structural information from fragmentation patterns.- Excellent for separating volatile isomers. |
| Cons | - May require longer analysis times.- Resolution can be dependent on mobile phase composition. | - The analyte must be volatile and thermally stable.- The instrument can be more complex to operate and maintain. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound and its primary isomer, Methyl 4-bromo-3-nitrobenzoate, using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B
-
15-18 min: 70% B
-
18-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water.
-
Dilute to the mark with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in ethyl acetate.
-
Dilute to the mark with ethyl acetate.
-
Transfer a portion of the solution to a GC vial.
Visualizing the Workflow and Synthesis
To better understand the analytical process and the origin of isomeric impurities, the following diagrams are provided.
Caption: A logical workflow for the isomeric purity analysis of this compound.
Caption: Synthesis of this compound and the formation of the primary isomeric impurity.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of the isomeric purity of this compound.
-
HPLC is a robust and versatile method that is well-suited for routine quality control. Its non-destructive nature allows for the collection of fractions for further analysis if needed.
-
GC-MS offers higher sensitivity and the significant advantage of providing structural information through mass spectrometry, which is invaluable for the definitive identification of impurities.
The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, structural confirmation, and the available instrumentation. The protocols and information provided in this guide serve as a starting point for developing and validating a suitable analytical method for ensuring the isomeric purity of this compound.
A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers of Bromonitrobenzoates
A comprehensive guide to the spectroscopic distinctions of ortho, meta, and para bromonitrobenzoate isomers, offering researchers, scientists, and drug development professionals a comparative analysis of their unique spectral fingerprints. This guide provides supporting experimental data and detailed methodologies to aid in the precise identification and characterization of these closely related compounds.
The positional isomerism of substituents on a benzene ring gives rise to distinct physical and chemical properties. In the case of bromonitrobenzoates, the relative positions of the bromo, nitro, and ester functional groups create a challenging yet critical task for analytical characterization. This guide delves into a multi-technique spectroscopic comparison of the ortho, meta, and para isomers of methyl bromonitrobenzoate, providing a clear framework for their differentiation. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can confidently identify and distinguish between these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for representative ortho, meta, and para isomers of methyl bromonitrobenzoate. These values highlight the impact of substituent position on the electronic and vibrational environment of the molecules.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Position of Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ortho (Methyl 2-bromo-5-nitrobenzoate) | H-3 | 8.0-8.2 | d | ~8.5 |
| H-4 | 7.6-7.8 | dd | ~8.5, 2.0 | |
| H-6 | 8.3-8.5 | d | ~2.0 | |
| -OCH₃ | ~3.9 | s | - | |
| Meta (Methyl 3-bromo-5-nitrobenzoate) | H-2 | 8.5-8.7 | t | ~1.5 |
| H-4 | 8.2-8.4 | dd | ~8.0, 1.5 | |
| H-6 | 8.0-8.2 | dd | ~8.0, 1.5 | |
| -OCH₃ | ~4.0 | s | - | |
| Para (Methyl 4-bromo-3-nitrobenzoate) | H-2 | 8.1-8.3 | d | ~2.0 |
| H-5 | 7.8-8.0 | d | ~8.5 | |
| H-6 | 7.9-8.1 | dd | ~8.5, 2.0 | |
| -OCH₃ | ~3.9 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Carbon Atom | Chemical Shift (δ, ppm) |
| Ortho (Methyl 2-bromo-5-nitrobenzoate) | C=O | ~164 |
| C-Br | ~118 | |
| C-NO₂ | ~147 | |
| Aromatic C | ~125-135 | |
| -OCH₃ | ~53 | |
| Meta (Methyl 3-bromo-5-nitrobenzoate) | C=O | ~164 |
| C-Br | ~122 | |
| C-NO₂ | ~148 | |
| Aromatic C | ~120-140 | |
| -OCH₃ | ~53 | |
| Para (Methyl 4-bromo-3-nitrobenzoate) | C=O | ~165 |
| C-Br | ~128 | |
| C-NO₂ | ~150 | |
| Aromatic C | ~123-135 | |
| -OCH₃ | ~53 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Isomer | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Br Stretch | Aromatic C-H Out-of-Plane Bending |
| Ortho (Methyl 2-bromo-5-nitrobenzoate) | ~1730 | ~1530 | ~1350 | ~650-750 | ~800-900 |
| Meta (Methyl 3-bromo-5-nitrobenzoate) | ~1730 | ~1530 | ~1350 | ~650-750 | ~750-850 |
| Para (Methyl 4-bromo-3-nitrobenzoate) | ~1730 | ~1525 | ~1345 | ~650-750 | ~850-900 |
Note: The fingerprint region (below 1000 cm⁻¹) will show the most significant differences between the isomers due to variations in the C-H out-of-plane bending modes.
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| Ortho | Data not readily available | - |
| Meta | Data not readily available | - |
| Para | Data not readily available | - |
Note: While specific λmax values for these exact methyl esters were not found, in general, nitroaromatic compounds exhibit strong absorption in the UV region. The position of the nitro and bromo groups relative to the ester will influence the electronic transitions and thus the λmax, with potential for subtle shifts between the isomers.
Table 5: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| Ortho (Methyl 2-bromo-5-nitrobenzoate) | 259/261 (M⁺) | [M-OCH₃]⁺, [M-NO₂]⁺, [M-COOCH₃]⁺ |
| Meta (Methyl 3-bromo-5-nitrobenzoate) | 259/261 (M⁺) | [M-OCH₃]⁺, [M-NO₂]⁺, [M-COOCH₃]⁺ |
| Para (Methyl 4-bromo-3-nitrobenzoate) | 259/261 (M⁺) | [M-OCH₃]⁺, [M-NO₂]⁺, [M-COOCH₃]⁺ |
Note: The mass spectra of all three isomers will show the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in M⁺ and M+2 peaks. While the major fragmentation pathways are similar, the relative intensities of the fragment ions may differ, providing clues to the isomer structure.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromonitrobenzoate isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bromonitrobenzoate isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation using Gas Chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, typically Electron Ionization (EI) for these types of compounds, at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak (M⁺) and the major fragment ions. Analyze the fragmentation pattern to gain structural information.
Visualization of the Analytical Workflow
The logical process for the spectroscopic comparison of the bromonitrobenzoate isomers can be visualized as follows:
Caption: Workflow for Spectroscopic Comparison of Isomers.
This guide provides a foundational framework for the spectroscopic differentiation of ortho, meta, and para bromonitrobenzoate isomers. By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can achieve unambiguous structural elucidation, a critical step in any chemical research and development endeavor.
Validating the Synthesis of Methyl 4-bromo-2-nitrobenzoate: A Comparative Guide to Spectrometric Analysis
For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the validation of Methyl 4-bromo-2-nitrobenzoate, a key building block in organic synthesis.
The successful synthesis of this compound is a critical step in the development of various pharmaceutical and specialty chemical products. Confirmation of the final product's identity and purity is essential. While mass spectrometry serves as a powerful tool for determining the molecular weight and fragmentation patterns, a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a more complete and robust validation.
Comparative Analysis of Analytical Techniques
This guide focuses on the validation of this compound (C₈H₆BrNO₄), a compound with a monoisotopic mass of 258.94803 Da.[1] The following table summarizes the expected and comparative data from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Analytical Technique | Parameter | This compound (Expected/Predicted) | Comparative Data: Methyl 4-bromobenzoate | Comparative Data: Methyl 3-nitrobenzoate |
| Mass Spectrometry (GC-MS, EI) | Molecular Ion (M⁺) | m/z 259/261 (due to Br isotopes) | m/z 214/216 | m/z 181 |
| Key Fragments | Predicted: [M-OCH₃]⁺ (m/z 228/230), [M-NO₂]⁺ (m/z 213/215), [M-COOCH₃]⁺ (m/z 200/202) | [M-OCH₃]⁺ (m/z 183/185), [M-COOCH₃]⁺ (m/z 155/157) | [M-OCH₃]⁺ (m/z 150), [M-NO₂]⁺ (m/z 135) | |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Predicted: Aromatic protons (~7.5-8.5 ppm), Methyl protons (~3.9 ppm) | Aromatic protons (d, J = 8.6 Hz, 2H, 7.87 ppm; d, J = 8.6 Hz, 2H, 7.55 ppm), Methyl protons (s, 3H, 3.87 ppm)[2] | Aromatic protons (~7.6-8.8 ppm), Methyl protons (~3.99 ppm) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | Predicted: Carbonyl carbon (~165 ppm), Aromatic carbons (~120-150 ppm), Methyl carbon (~53 ppm) | Carbonyl carbon (165.7 ppm), Aromatic carbons (131.9, 131.1, 130.6, 128.5, 127.5 ppm), Methyl carbon (51.2 ppm)[2] | Carbonyl carbon (164.6 ppm), Aromatic carbons (148.2, 135.1, 131.8, 129.5, 127.2, 124.4 ppm), Methyl carbon (52.6 ppm) |
| Infrared (IR) Spectroscopy | Key Absorptions (cm⁻¹) | Predicted: C=O stretch (~1720-1730), NO₂ asymmetric stretch (~1530), NO₂ symmetric stretch (~1350), C-Br stretch (~600-700) | C=O stretch (1716), C-Br stretch not specified in provided data | C=O stretch (1722), NO₂ asymmetric stretch (1528), NO₂ symmetric stretch (1350) |
Experimental Protocols
Synthesis of this compound
A standard and effective method for the synthesis of this compound is the Fischer esterification of 4-bromo-2-nitrobenzoic acid.
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Mass Spectrometry Validation (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the validation of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
-
Ion Source Temperature: 230 °C.
Sample Preparation:
-
Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizing the Validation Workflow
The logical flow of the synthesis and subsequent validation of this compound can be visualized as a clear and sequential process.
Caption: Workflow for the synthesis and validation of this compound.
Interpreting the Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire methoxycarbonyl group (-COOCH₃), which are common fragmentation pathways for nitroaromatic esters. By comparing the obtained mass spectrum with the predicted fragmentation and the spectra of similar compounds, a high degree of confidence in the product's identity can be achieved.
References
comparing different methods for the reduction of aromatic nitro groups
A Comparative Guide to the Reduction of Aromatic Nitro Groups
The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical reaction in organic synthesis. These anilines are pivotal intermediates in the manufacturing of a wide array of essential products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] The selection of an appropriate reduction method is of paramount importance, as it governs not only the reaction's efficiency but also its chemoselectivity, especially in the presence of other sensitive functional groups. This guide offers an objective comparison of prevalent methods for the reduction of aromatic nitro groups, supported by experimental data and detailed protocols.
General Mechanistic Pathways
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a sequence of two-electron intermediates. Two primary mechanisms are typically considered: the direct hydrogenation pathway and a condensation pathway. The direct route is the most common, involving the stepwise reduction of the nitro group (R-NO₂) to a nitroso (R-N=O) intermediate, followed by reduction to a hydroxylamine (R-NHOH), and finally to the aniline (R-NH₂).[1] This pathway is characteristic of both catalytic hydrogenation and many metal-mediated reductions.
Caption: General direct hydrogenation pathway for nitro group reduction.
Comparison of Reduction Methodologies
The choice of reducing agent is critical and depends on factors such as substrate functionality, desired selectivity, cost, and environmental impact. The following sections compare the most common methodologies.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
-
Common Systems:
-
H₂/Palladium on Carbon (Pd/C): This is frequently the method of choice due to its high efficiency. It reduces both aromatic and aliphatic nitro groups to amines.[2] However, it is not very chemoselective and can reduce other functional groups like alkenes, alkynes, and carbonyls. A significant drawback is its tendency to cause dehalogenation, particularly with aryl chlorides, bromides, and iodides.[2][3]
-
H₂/Raney Nickel (Raney Ni): This is another effective catalyst. It is often preferred over Pd/C when the substrate contains halogens, as it is less prone to causing dehalogenation.[2][4]
-
H₂/Platinum(IV) Oxide (PtO₂): A powerful catalyst that can be used for the reduction of various functional groups, including nitro groups.[5]
-
-
Advantages: High yields, clean reactions with water as the only byproduct, and the catalyst can often be recovered and reused.
-
Limitations: Requires specialized high-pressure equipment for H₂ gas, can have low chemoselectivity, and poses a fire hazard (especially Pd/C and Raney Ni).[6][7]
Metal-Mediated Reductions
These methods employ metals in acidic or neutral media and are among the oldest and most robust procedures for nitro group reduction.
-
Common Systems:
-
Iron (Fe) in Acidic Media (e.g., Fe/HCl, Fe/AcOH): Known as the Béchamp reduction, this is a classic, inexpensive, and effective method.[8][9] It is generally chemoselective and tolerates many functional groups.[2]
-
Tin(II) Chloride (SnCl₂): Provides a mild and highly selective method for reducing nitro groups in the presence of other reducible functionalities like ketones, esters, and nitriles.[2][3]
-
Zinc (Zn) in Acidic Media: Similar to iron, zinc metal provides a mild way to reduce nitro groups while preserving other functionalities.[2]
-
-
Advantages: High functional group tolerance, inexpensive reagents (especially iron), and does not require high-pressure apparatus.
-
Limitations: Requires stoichiometric amounts of metal, leading to significant metal waste. The workup can be cumbersome due to the formation of metal salts.[7]
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule in the presence of a catalyst.
-
Common Systems:
-
Ammonium Formate (HCOONH₄) with Pd/C: A very common and effective system that generates H₂ in situ. The reaction conditions are mild and often highly efficient.[3][10]
-
Hydrazine (N₂H₄) with a Catalyst (e.g., Raney Ni, FeCl₃): Hydrazine serves as the hydrogen source. This method can be very effective, especially for producing intermediates like hydroxylamines at lower temperatures.[5]
-
Sodium Borohydride (NaBH₄) with a Catalyst (e.g., Cu(dmg)₂): This system can efficiently reduce aromatic nitro compounds in green solvents like water at room temperature.
-
-
Advantages: Avoids the use of flammable H₂ gas and high-pressure equipment, generally proceeds under mild conditions.
-
Limitations: The hydrogen donor is used in stoichiometric or excess amounts, and some donors like hydrazine are highly toxic.
Metal-Free Reductions
To avoid issues related to metal contamination in the final product, especially in pharmaceutical synthesis, metal-free reduction methods have been developed.
-
Common Systems:
-
Sodium Hydrosulfite (Na₂S₂O₄): A common and inexpensive reagent for nitro group reduction.[5]
-
Sodium Sulfide (Na₂S): Can be useful for the selective reduction of one nitro group in dinitro compounds.[2][5]
-
Tetrahydroxydiboron (B₂(OH)₄) with an Organocatalyst: A modern method that allows for a rapid and highly chemoselective reduction at room temperature, tolerating sensitive groups like vinyl and carbonyls.[6]
-
-
Advantages: Avoids metal catalysts, often highly chemoselective, and can be performed under mild conditions.[6]
-
Limitations: Some reagents can be malodorous (e.g., sulfides) or require specific conditions to be effective.
Electrochemical Reduction
Electrochemical methods represent a green and sustainable approach, using electrons from an external circuit to perform the reduction, thus avoiding bulk chemical reductants.
-
Methodology: The reduction is carried out in an electrolytic cell. The selectivity towards different products (aniline, hydroxylamine, azo compounds) can be tuned by controlling parameters such as the electrode material, applied current/potential, and the pH of the electrolyte.[11][12][13]
-
Advantages: Environmentally friendly (reagentless), high selectivity is achievable through process control, and suitable for scaling up.[12]
-
Limitations: Requires specialized electrochemical equipment, and reaction optimization can be more complex, involving parameters not common in traditional synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the performance and chemoselectivity of various common reduction methods.
| Method/Reagent | Typical Conditions | Typical Yield | Chemoselectivity Profile | Key Advantages | Key Disadvantages |
| H₂ / Pd/C | H₂ (1-50 atm), MeOH/EtOH, RT | >90% | Poor: Reduces alkenes, alkynes, C=O. Causes dehalogenation.[2][3] | High efficiency, clean | Low selectivity, requires H₂ gas, fire risk |
| Fe / HCl or NH₄Cl | EtOH/H₂O, reflux | 80-95% | Good: Tolerates C=O, esters, nitriles, halogens.[3] | Inexpensive, robust | Stoichiometric metal waste, acidic workup |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | 85-95% | Excellent: Highly selective for -NO₂ over C=O, esters, CN.[2][3] | Mild, excellent selectivity | Stoichiometric tin waste |
| Pd/C / HCOONH₄ | MeOH/EtOH, RT to reflux | >90% | Good: Generally spares C=O and esters, but can reduce alkenes.[3] | Avoids H₂ gas, mild conditions | Can still cause dehalogenation |
| NaBH₄ / Catalyst | Water or EtOH, RT | 80-95% | Good: Can be tuned for selectivity over esters and other groups. | Mild, uses stable reductant | Catalyst may be expensive |
| B₂(OH)₄ / 4,4'-bipy | iPrOH, RT | >90% | Excellent: Tolerates vinyl, ethynyl, C=O, halogens.[6] | Metal-free, fast, highly selective | Reagents can be costly |
| Electrochemical | Aqueous/Organic, controlled pH | Variable | Tunable: Selectivity depends on potential, pH, and electrode.[12][13] | Green, avoids bulk reagents | Requires special equipment |
Experimental Protocols
Protocol 1: General Procedure for Reduction using SnCl₂·2H₂O
This protocol is valued for its high chemoselectivity and mild conditions.
-
Dissolve the aromatic nitro compound (1.0 equivalent) in ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude aniline.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Transfer Hydrogenation with Pd/C and Ammonium Formate
This method is a practical alternative to using hydrogen gas.[3]
-
To a solution of the aromatic nitro compound (1.0 equivalent) in methanol or ethanol (15-25 mL per gram), add ammonium formate (3-5 equivalents).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight). The addition may cause bubbling.
-
Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction by TLC (typically 0.5-3 hours).
-
Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with additional methanol.
-
Concentrate the combined filtrate in vacuo.
-
Redissolve the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aniline.
Workflow for Method Selection
Choosing the optimal reduction method requires careful consideration of the substrate's functional groups.
Caption: Decision workflow for selecting a nitro reduction method.
Conclusion
The reduction of aromatic nitro groups is a well-established yet nuanced transformation. Catalytic hydrogenation offers high efficiency for simple substrates, while metal-mediated reductions like those using Fe/HCl or SnCl₂ provide excellent chemoselectivity for complex molecules.[1][3] Modern methods, including transfer hydrogenation and metal-free protocols, offer milder conditions and avoid the use of hazardous reagents.[6] Furthermore, electrochemical synthesis is emerging as a powerful and sustainable alternative.[13] The optimal choice requires a careful analysis of the substrate's architecture, economic considerations, and the desired chemical outcome. By understanding the comparative performance of these key methodologies, researchers can select the most appropriate conditions to achieve their synthetic goals efficiently and selectively.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Cost Analysis of Synthetic Routes to Methyl 4-bromo-2-nitrobenzoate
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-bromo-2-nitrobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-analysis of three distinct synthetic routes to this compound, supported by experimental protocols and workflow visualizations to aid in the selection of the most appropriate method for your laboratory or production scale.
Data Presentation: A Comparative Cost Breakdown
The following table summarizes the estimated costs for the chemical reagents required to synthesize 100 grams of this compound via three different synthetic pathways. The costs are based on bulk pricing available from various chemical suppliers in late 2025. It is important to note that these prices are subject to change and may vary based on supplier, purity, and quantity.
| Route | Starting Material | Key Reagents | Overall Yield (%) | Estimated Cost per 100g of Product (USD) |
| 1: Fischer Esterification | 4-Bromo-2-nitrobenzoic acid | Methanol, Sulfuric acid | ~90% | $55 - $75 |
| 2: From 4-Bromotoluene | 4-Bromotoluene | Nitric acid, Sulfuric acid, Sodium dichromate, Methanol | ~44% | $90 - $120 |
| 3: Sandmeyer Reaction | 4-Amino-2-nitrobenzoic acid | Sodium nitrite, Hydrobromic acid, Copper(I) bromide, Methanol, Sulfuric acid | ~67% | $110 - $150 (Cost highly dependent on bulk price of 4-amino-2-nitrobenzoic acid) |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established literature methods and are intended to be a guide for trained professionals.
Route 1: Fischer Esterification of 4-Bromo-2-nitrobenzoic acid
This one-step route is the most direct and, based on this analysis, the most cost-effective.
Reaction Scheme:
4-Bromo-2-nitrobenzoic acid + Methanol --(H₂SO₄)--> this compound
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of methanol (approximately 10-20 volumes).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound. The expected yield is approximately 90%.
Route 2: Synthesis from 4-Bromotoluene
This three-step route begins with the nitration of readily available 4-bromotoluene.
Step 2a: Nitration of 4-Bromotoluene
Reaction Scheme:
4-Bromotoluene + HNO₃ --(H₂SO₄)--> 4-Bromo-2-nitrotoluene
Procedure:
-
To a stirred mixture of 4-bromotoluene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give a mixture of isomers.
-
The desired 4-bromo-2-nitrotoluene isomer must be separated from other isomers by fractional distillation or column chromatography. The yield of the desired isomer can vary significantly.
Step 2b: Oxidation of 4-Bromo-2-nitrotoluene
Reaction Scheme:
4-Bromo-2-nitrotoluene + Na₂Cr₂O₇ --(H₂SO₄)--> 4-Bromo-2-nitrobenzoic acid
Procedure:
-
In a round-bottom flask, prepare a solution of sodium dichromate (Na₂Cr₂O₇) in water.
-
Add 4-bromo-2-nitrotoluene (1.0 eq) to the flask.
-
While stirring vigorously, slowly add concentrated sulfuric acid. An exothermic reaction will occur.
-
After the initial exotherm subsides, heat the mixture to a gentle boil for about 1 hour.
-
Cool the reaction mixture and add a large volume of water.
-
Filter the precipitated crude 4-bromo-2-nitrobenzoic acid and wash it thoroughly with water.
-
The crude product can be purified by recrystallization. The expected yield is in the range of 82-86%.
Step 2c: Fischer Esterification
Follow the procedure outlined in Route 1 using the 4-bromo-2-nitrobenzoic acid obtained from the previous step.
Route 3: Sandmeyer Reaction of 4-Amino-2-nitrobenzoic acid
This route offers an alternative starting from an amino-substituted benzoic acid.
Step 3a: Sandmeyer Reaction
Reaction Scheme:
4-Amino-2-nitrobenzoic acid --(1. NaNO₂, HBr; 2. CuBr)--> 4-Bromo-2-nitrobenzoic acid
Procedure:
-
Dissolve 4-amino-2-nitrobenzoic acid (1.0 eq) in aqueous hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for some time and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to get the crude 4-bromo-2-nitrobenzoic acid.
-
Purify the product by recrystallization. A high yield of up to 95% can be expected under optimized catalytic conditions.
Step 3b: Fischer Esterification
Follow the procedure outlined in Route 1 using the 4-bromo-2-nitrobenzoic acid obtained from the Sandmeyer reaction.
Mandatory Visualization
The following diagrams illustrate the workflows for the three synthetic routes.
Caption: Route 1: Fischer Esterification Workflow
Caption: Route 2: Synthesis from 4-Bromotoluene Workflow
Caption: Route 3: Sandmeyer Reaction Workflow
Conclusion
Based on this analysis, Route 1 (Fischer Esterification) is the most economically favorable method for the synthesis of this compound, primarily due to its single-step nature and high yield from a commercially available starting material.
Route 2 (from 4-Bromotoluene) , while starting from a cheaper raw material, involves a multi-step process with a challenging nitration step that can lead to isomeric impurities, requiring careful purification and potentially lowering the overall yield. The oxidation step also employs heavy metals, which may have environmental and waste disposal implications.
Route 3 (Sandmeyer Reaction) is a viable alternative, particularly if 4-amino-2-nitrobenzoic acid is readily available at a competitive price. The Sandmeyer reaction itself can be high-yielding. However, the current cost of the starting material makes this route less economically attractive than the direct esterification.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including raw material cost and availability, process simplicity, scalability, and environmental considerations. For large-scale production, the direct esterification of 4-bromo-2-nitrobenzoic acid appears to be the most prudent choice from a cost perspective.
The Strategic Utility of Methyl 4-bromo-2-nitrobenzoate and Its Analogs in Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency and success of a synthetic route towards a target molecule. This guide provides a comparative analysis of Methyl 4-bromo-2-nitrobenzoate and its structural analogs, focusing on their application in the synthesis of complex pharmaceutical agents. We will delve into a case study involving the synthesis of a key intermediate for the clinical trial candidate GSK2126458, a potent PI3K/mTOR inhibitor, to objectively compare synthetic strategies and provide supporting experimental data.
This compound is a versatile aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the presence of three distinct functional groups—a bromine atom, a nitro group, and a methyl ester—each of which can be selectively manipulated to construct complex molecular architectures. The bromo substituent, in particular, is a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions.
A Case Study: Synthesis of a Key Intermediate for the PI3K/mTOR Inhibitor GSK2126458
To illustrate the strategic importance of bromo-nitroaromatic building blocks, we will examine the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a crucial intermediate in the synthesis of GSK2126458 (Omipalisib).[2][3] GSK2126458 is a highly potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[1][2]
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][5] Dual inhibitors of PI3K and mTOR, like GSK2126458, are of particular interest as they can block the pathway at two critical nodes, potentially leading to a more profound and durable anti-tumor response.[1]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; GSK2126458 [label="GSK2126458\n(Omipalisib)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; mTORC2 -> AKT [color="#5F6368"]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> _4EBP1 [color="#5F6368"]; S6K -> CellGrowth [color="#5F6368"]; _4EBP1 -> CellGrowth [label="|", color="#5F6368"]; GSK2126458 -> PI3K [label=" inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4"]; GSK2126458 -> mTORC1 [label=" inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4"]; GSK2126458 -> mTORC2 [label=" inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4"]; } end_dot Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by GSK2126458.
Comparative Synthesis of the Key Intermediate
The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide highlights the strategic use of a bromo-nitro pyridine precursor. Below, we compare this primary route with a potential alternative approach.
Primary Synthetic Route: The Bromo-Nitro Pyridine Strategy
The established synthesis commences with 5-bromo-2-chloro-3-nitropyridine. This starting material is readily converted to 5-bromo-2-methoxy-3-nitropyridine, which is then reduced to the corresponding amine, 5-bromo-2-methoxypyridin-3-amine.[3][6] This amine is the direct precursor to the target intermediate.
// Nodes Start [label="5-bromo-2-chloro-\n3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Methoxylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="5-bromo-2-methoxy-\n3-nitropyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="5-bromo-2-methoxy-\npyridin-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Sulfonylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-(5-bromo-2-methoxy-\npyridin-3-yl)-2,4-difluoro-\nbenzenesulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate1 [color="#5F6368"]; Intermediate1 -> Step2 [color="#5F6368"]; Step2 -> Intermediate2 [color="#5F6368"]; Intermediate2 -> Step3 [color="#5F6368"]; Step3 -> Product [color="#5F6368"]; } end_dot Figure 2. Workflow for the synthesis of the key GSK2126458 intermediate.
Alternative Synthetic Route: Late-Stage Bromination
An alternative approach would involve introducing the bromine atom at a later stage of the synthesis. This route would start from a non-brominated pyridine derivative, proceed through the formation of the sulfonamide, and then introduce the bromine via electrophilic bromination.
| Feature | Primary Route (Bromo-Nitro Precursor) | Alternative Route (Late-Stage Bromination) |
| Starting Material | 5-bromo-2-chloro-3-nitropyridine | 2-methoxy-3-aminopyridine |
| Key Steps | 1. Methoxylation2. Reduction of Nitro Group3. Sulfonylation | 1. Sulfonylation2. Bromination |
| Reported Overall Yield | High (e.g., ~70-80% over 3 steps) | Potentially lower due to regioselectivity issues in bromination. |
| Regioselectivity | High, as the positions of the functional groups are pre-defined. | Potentially problematic during bromination, could lead to isomeric mixtures. |
| Scalability | Well-established and scalable. | May require significant optimization to control bromination regioselectivity on a large scale. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-methoxy-3-nitropyridine
To a cooled (0 °C) solution of 5-bromo-2-chloro-3-nitropyridine (50 g, 211 mmol) in methanol (200 mL), a 20% sodium methoxide solution (50 mL, 211 mmol) is added dropwise over 10 minutes. The reaction, which quickly becomes heterogeneous, is allowed to warm to ambient temperature and stirred for 16 hours. The reaction mixture is filtered, and the precipitate is diluted with water (200 mL) and stirred for 1 hour. The solids are filtered, washed with water (3 x 100 mL), and dried in a vacuum oven (40 °C) to give 5-bromo-2-methoxy-3-nitropyridine as a pale yellow powder (yield: 73.4%).[3]
Protocol 2: Reduction of 5-bromo-2-methoxy-3-nitropyridine to 5-bromo-2-methoxypyridin-3-amine
To a solution of 5-bromo-2-methoxy-3-nitropyridine (45 g, 193 mmol) in ethyl acetate (1 L), tin(II) chloride dihydrate (174 g, 772 mmol) is added. The reaction mixture is heated at reflux for 4 hours. After cooling to ambient temperature, the mixture is concentrated in vacuo. The residue is treated with 2 N sodium hydroxide, and the mixture is stirred for 1 hour. The mixture is then extracted with methylene chloride (1 L), filtered through Celite, and washed with methylene chloride (500 mL) to yield the product.[3]
Protocol 3: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
To a cooled (0 °C) solution of 5-bromo-2-methoxypyridin-3-amine (20.3 g, 100 mmol) in pyridine (200 mL), 2,4-difluorobenzenesulfonyl chloride (21.3 g, 100 mmol) is added slowly over 15 minutes. The ice bath is removed, and the reaction is stirred at ambient temperature for 16 hours. The reaction mixture is then diluted with water (500 mL), and the solids are filtered off and washed with copious amounts of water. The precipitate is dried in a vacuum oven at 50 °C to give the title compound (yield: 31.7%).[3] An alternative workup involves concentrating the reaction mixture and treating the residue with methanol and sodium hydroxide, followed by extraction, to achieve a higher yield of 89.1%.[1]
Conclusion
The strategic use of this compound and its analogs, such as 5-bromo-2-methoxy-3-nitropyridine, offers significant advantages in the synthesis of complex pharmaceutical targets. The pre-installation of the bromo and nitro functionalities provides a robust and regioselective route to key intermediates, as demonstrated in the synthesis of a precursor to the PI3K/mTOR inhibitor GSK2126458. While alternative synthetic strategies exist, the bromo-nitro precursor approach often proves superior in terms of overall yield, scalability, and control over regioselectivity. For drug development professionals, the careful selection of such versatile building blocks is paramount to the efficient and successful execution of complex synthetic campaigns.
References
- 1. N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Methyl 4-bromo-2-nitrobenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-bromo-2-nitrobenzoate, a halogenated nitrobenzoate derivative commonly used in organic synthesis. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Stream: As a brominated organic compound, this compound must be segregated as halogenated organic waste [1].
-
Container: Collect the waste in a designated, properly labeled, and chemically compatible container. The container should be kept tightly closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
2. Preparation for Disposal:
-
For larger quantities, it may be recommended to dissolve or mix the material with a combustible solvent. This should be done with caution and in accordance with the guidelines provided by your EHS office and the waste disposal vendor.
-
Ensure that incompatible materials are not mixed in the same waste container.
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from heat or sources of ignition.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the halogenated organic waste.
-
Provide them with the accurate chemical name and quantity of the waste. The final disposal will likely involve chemical incineration equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts[2].
Quantitative Data and Chemical Properties
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Citation/Notes |
| Chemical Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | |
| Appearance | Solid | |
| Hazards | Skin Irritant, Serious Eye Irritant | [2] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility | [2] |
| Waste Classification | Halogenated Organic Waste | [1] |
| Environmental Hazards | Avoid release to the environment; do not let product enter drains. | |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Spill Cleanup | Sweep up, avoiding dust formation, and collect in a suitable closed container for disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4-bromo-2-nitrobenzoate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Methyl 4-bromo-2-nitrobenzoate (CAS 158580-57-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as causing skin and serious eye irritation.[1] It is crucial to employ a comprehensive Personal Protective Equipment (PPE) strategy to minimize exposure.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended. Due to the absence of specific breakthrough time data, it is critical to change gloves immediately upon contamination.[2] |
| Skin and Body Protection | Laboratory coat. | A full-length, buttoned laboratory coat is required. For tasks with a higher potential for splashes, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If a fume hood is not available or if dust is generated, a NIOSH-approved dust respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and preparing solutions, should occur in a designated area, preferably within a chemical fume hood.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.
-
Weighing: To minimize dust generation, handle the solid material with care. Use a clean, dedicated spatula and weigh boat.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If heating is required, do so in a controlled manner within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Disposal Plan: Managing Halogenated Nitroaromatic Waste
The proper disposal of this compound and its containers is critical to prevent environmental contamination. This compound should be treated as hazardous waste.
Waste Segregation and Disposal Procedure
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not discharge into drains or the environment.[5]
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
